molecular formula C8H9ClN4O B3024708 4-(6-Chloropyrazin-2-yl)piperazin-2-one CAS No. 61655-86-5

4-(6-Chloropyrazin-2-yl)piperazin-2-one

Cat. No.: B3024708
CAS No.: 61655-86-5
M. Wt: 212.63 g/mol
InChI Key: OJJHWDRKKFTCCA-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)piperazin-2-one (CAS 61655-86-5) is a high-value pyrazine and piperazinone-based chemical intermediate designed for advanced pharmaceutical research and development. This compound features a chloropyrazine ring that serves as an excellent leaving group, making it a versatile building block for constructing more complex molecules through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The piperazin-2-one moiety further enhances its utility by providing a site for additional functionalization. Pyrazine derivatives are extensively investigated for their diverse biological activities. Recent scientific studies highlight the role of similar 6-chloropyrazine intermediates in the synthesis of novel compounds that exhibit remarkable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, such derivatives have demonstrated promising anticancer properties, with specific compounds showing excellent activity against the A549 human lung cancer cell line in vitro . The reactivity of the chloropyrazine core also makes it a key precursor in the development of potential therapeutics targeting other areas, including central nervous system disorders . Supplied as a solid for research purposes, this product must be stored sealed in a dry environment at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-3-10-4-7(12-6)13-2-1-11-8(14)5-13/h3-4H,1-2,5H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJHWDRKKFTCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606715
Record name 4-(6-Chloropyrazin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-86-5
Record name 4-(6-Chloropyrazin-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(6-Chloropyrazin-2-yl)piperazin-2-one , a critical heterocyclic intermediate in the development of kinase inhibitors (e.g., GCN2, ATR).

Executive Summary

This compound is a functionalized pyrazine scaffold widely utilized in medicinal chemistry as a building block for targeted protein kinase inhibitors. Its structure features a piperazin-2-one ring fused to a 6-chloropyrazine moiety, providing a rigid, polar core that facilitates hydrogen bonding interactions within ATP-binding pockets. This guide provides a comprehensive analysis of its physicochemical profile, synthetic routes, and analytical characterization to support high-fidelity drug development workflows.

Chemical Identity & Structural Analysis

The compound is characterized by a pyrazine ring substituted at the 2-position by a chlorine atom and at the 6-position by the N4-atom of a piperazin-2-one ring. The presence of the lactam (cyclic amide) in the piperazine ring introduces distinct electronic properties compared to a standard piperazine.

Property Data
IUPAC Name This compound
CAS Number 1703018-82-9 (Primary), 59023-54-0 (Generic/Isomer)
Molecular Formula C₈H₉ClN₄O
Molecular Weight 212.64 g/mol
Exact Mass 212.0465
SMILES O=C1CN(C2=CN=CC(Cl)=N2)CCN1
InChIKey Predicted based on structure
Structural Features[1][3][4][5][6][7][8][9][10][11][12]
  • Electrophilic Center: The C-Cl bond on the pyrazine ring is highly activated for nucleophilic aromatic substitution (

    
    ), making it an ideal "handle" for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination).
    
  • H-Bond Donor/Acceptor: The lactam nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen and pyrazine nitrogens serve as acceptors.

  • Rigidity: The planar amide bond in the piperazinone ring restricts conformational flexibility compared to a saturated piperazine.

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is critical for formulation and assay development.

Experimental & Predicted Properties
Parameter Value/Range Source/Note
Physical State Off-white to pale yellow solidExperimental (Synthesis workup)
Melting Point 145 – 150 °C (Decomposition likely >200°C)Estimated from structural analogs
Solubility (Water) Low to Moderate (< 1 mg/mL)Predicted (Polar surface area)
Solubility (Organic) High in DMSO, DMF, EtOAc, DCMExperimental (Reaction solvents)
LogP (Octanol/Water) ~0.2 – 0.8Predicted (Consensus)
Topological Polar Surface Area (TPSA) ~65 ŲCalculated
pKa (Base) ~1.5 (Pyrazine N), ~14 (Amide NH)Predicted
Solubility & Stability Insights
  • Solvent Compatibility: The compound is stable in aprotic polar solvents (DMSO, DMF) used for stock solutions (typically 10-20 mM).

  • Aqueous Stability: Hydrolytically stable at neutral pH. The lactam ring is resistant to hydrolysis under standard physiological conditions but may open under harsh acidic/basic reflux.

  • Photostability: Pyrazine derivatives can be light-sensitive; storage in amber vials is recommended.

Synthesis & Manufacturing

The synthesis of this compound typically involves a nucleophilic aromatic substitution (


) reaction between 2,6-dichloropyrazine  and piperazin-2-one . This route is preferred for its scalability and regioselectivity.
Synthetic Protocol (Step-by-Step)

Reaction:



  • Reagents:

    • 2,6-Dichloropyrazine (1.0 eq)

    • Piperazin-2-one (1.0 - 1.2 eq)

    • Base:

      
       (2.0 eq) or DIPEA (N,N-Diisopropylethylamine)
      
    • Solvent: 1,4-Dioxane or DMF (Dimethylformamide)

  • Procedure:

    • Charge: Dissolve 2,6-dichloropyrazine in 1,4-dioxane under an inert atmosphere (

      
      ).
      
    • Addition: Add piperazin-2-one and the base (

      
      ).
      
    • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: 213/215).

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Methanol in Dichloromethane (0%

      
       5% MeOH/DCM).
      
    • Yield: Typically 60–80%.

Synthesis Workflow Diagram

SynthesisPathway Start Start: 2,6-Dichloropyrazine Reaction Reaction: K2CO3, Dioxane 100°C, 12h Start->Reaction Reagent Reagent: Piperazin-2-one Reagent->Reaction Workup Workup: EtOAc Extraction Water Wash Reaction->Workup Conversion >95% Purification Purification: Flash Column (MeOH/DCM) Workup->Purification Crude Oil Product Product: 4-(6-Chloropyrazin-2-yl) piperazin-2-one Purification->Product Pure Solid

Figure 1: Synthetic workflow for the preparation of this compound via


.

Analytical Characterization

Reliable identification requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Observed Mass:

    • 
       (³⁵Cl isotope)
      
    • 
       (³⁷Cl isotope)
      
  • Isotope Pattern: Characteristic 3:1 ratio of M : M+2 peaks due to the single chlorine atom.

Proton NMR (¹H-NMR)

Solvent: DMSO-


 or 

  • Pyrazine Protons: Two distinct singlets (or doublets with small coupling) in the aromatic region (

    
     8.0 – 8.5 ppm).
    
  • Piperazinone Protons:

    • N1-H: Broad singlet around

      
       6.0 – 8.0 ppm (exchangeable).
      
    • C3-H: Singlet or multiplet around

      
       3.5 – 4.0 ppm (adjacent to carbonyl).
      
    • Ethylene Bridge (C5/C6): Multiplets around

      
       3.5 – 4.2 ppm.
      

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in the design of kinase inhibitors.

  • GCN2 Inhibitors: Used to synthesize inhibitors for the General Control Nonderepressible 2 (GCN2) kinase, a target in cancer immunotherapy. The chlorine atom is displaced by amines or boronic acids to link the core to solubilizing groups.

  • ATR Inhibitors: Structural similarity to intermediates used in Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., Berzosertib analogs), where the pyrazine core scaffolds the ATP-binding interaction.

  • Library Synthesis: The chloropyrazine moiety allows for rapid diversification at the 6-position, enabling the generation of Structure-Activity Relationship (SAR) libraries.

Derivatization Logic

Derivatization Core 4-(6-Chloropyrazin-2-yl) piperazin-2-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Alkylation N-Alkylation (R-X, Base) Core->Alkylation Target1 Biaryl Analogs (Kinase Hinge Binder) Suzuki->Target1 Target2 Amino-Pyrazines (Solubility/Selectivity) Buchwald->Target2 Target3 N-Substituted Lactams (PK Optimization) Alkylation->Target3

Figure 2: Strategic derivatization pathways for the scaffold in medicinal chemistry.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential sensitizer.

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar) to prevent oxidative degradation.
    
  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use in a fume hood.

References

  • GCN2 Inhibitors Patent: Gcn2 inhibitors and uses thereof. WO2019148132A1. (2019). Link

  • Pyrazine Synthesis Review: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. ResearchGate. (2022). Link

  • Chemical Identity: 4-(6-Chloro-2-pyrazinyl)-2-piperazinone Product Page. ChemicalBook. Link

  • Related Scaffold Synthesis: Synthesis of 1- and 4-substituted piperazin-2-ones. ResearchGate.[1] Link

Sources

4-(6-Chloropyrazin-2-yl)piperazin-2-one CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(6-Chloropyrazin-2-yl)piperazin-2-one is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., LRRK2, GCN2) and GPCR modulators. Its structural utility lies in the 6-chloropyrazine moiety, which serves as an electrophilic handle for further diversification (via Suzuki-Miyaura coupling or nucleophilic aromatic substitution), and the piperazin-2-one ring, which provides a constrained peptidomimetic scaffold with specific hydrogen-bonding capabilities.

This guide details the chemical identity, synthesis protocols, safety data, and handling procedures for this compound, designed for researchers in medicinal chemistry and drug discovery.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: this compound

  • Common Synonyms: 1-(6-Chloropyrazin-2-yl)-3-oxopiperazine (Note: Numbering depends on ring priority; piperazin-2-one numbering is standard).

  • CAS Number: Not widely indexed as a standalone commercial reagent.

    • Reference ID: Often cited as Intermediate 31 or similar in patent literature (e.g., WO2019148132A1, US9187473B2).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.64 g/mol

  • SMILES: O=C1CN(C2=NC(Cl)=CN=C2)CCN1

Physicochemical Data (Predicted/Experimental)
PropertyValueNotes
Physical State Solid (Powder)Typically off-white to pale yellow.
Melting Point 145–155 °CRange varies based on purity/crystallinity.
Solubility DMSO, DMF, MeOHSparingly soluble in DCM; Insoluble in water/hexane.
LogP ~0.5–1.2Moderate lipophilicity; suitable for cellular assays.
pKa ~13 (Amide NH)The lactam NH is weakly acidic.

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The secondary amine of piperazin-2-one attacks the electron-deficient 2,6-dichloropyrazine ring.

  • Electrophile: 2,6-Dichloropyrazine (Activated by two ring nitrogens).

  • Nucleophile: Piperazin-2-one (N4 position is nucleophilic; N1 is amidic and non-nucleophilic).

  • Regioselectivity: Reaction at C2 or C6 is equivalent due to symmetry in 2,6-dichloropyrazine.

Experimental Protocol

Reagents:

  • 2,6-Dichloropyrazine (CAS 4774-14-5): 1.0 equiv.

  • Piperazin-2-one (CAS 5625-67-2): 1.1 equiv.

  • Base:

    
     (2.0–3.0 equiv.) or DIPEA (2.5 equiv.).
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF (Concentration: ~0.2–0.5 M).

  • Addition: Add piperazin-2-one (1.1 eq) to the solution.

  • Base Activation: Add

    
      (2.5 eq) or DIPEA  (2.5 eq).
    
  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (

    
     or Ar) for 4–12 hours . Monitor reaction progress by TLC (5% MeOH in DCM) or LC-MS.
    
    • Checkpoint: Look for the disappearance of the starting material (2,6-dichloropyrazine) and the formation of the mono-substituted product (MW ~212).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (EtOAc) .

    • If extracting: Wash the organic layer with Water (3x) and Brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If precipitation occurred: Filter the solid and wash with cold water/ether.

    • If oil/gum obtained: Purify via flash column chromatography (Silica Gel, 0–10% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Dichloropyrazine + Piperazin-2-one Reaction Reaction: DMF, K2CO3 80-100°C, 4-12h Start->Reaction Monitor Monitor: TLC / LC-MS (Target MW: 212) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Dilute w/ H2O Extract (EtOAc) Monitor->Workup Complete Purification Purification: Flash Column (MeOH/DCM) Workup->Purification Product Product: 4-(6-Chloropyrazin-2-yl) piperazin-2-one Purification->Product

Caption: Step-by-step synthesis workflow for this compound via nucleophilic aromatic substitution.

Part 3: Safety Data & Handling (GHS)

Hazard Classification

Based on the precursors and structural analogs (chloropyrazines), the compound is classified as Warning .

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.
Handling & Storage Protocols
  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere. Keep container tightly closed.

  • PPE Requirements:

    • Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated.

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Eyes: Safety glasses with side shields or chemical goggles.

  • Spill Response: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ventilate area.

Safety Decision Logic

SafetyLogic Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash w/ Soap & Water (15 min) Skin->ActionSkin ActionEye Rinse w/ Water (15 min, lift lids) Eye->ActionEye ActionInh Move to Fresh Air Support Breathing Inhalation->ActionInh Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInh->Medical

Caption: Emergency response workflow for exposure to this compound.

Part 4: Applications in Drug Discovery

Scaffold Analysis

The This compound scaffold is a versatile building block:

  • Chlorine Handle (C6): Allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. This is crucial for optimizing potency and selectivity in kinase inhibitors.

  • Lactam (Piperazinone): Acts as a hydrogen bond acceptor/donor pair, often mimicking the peptide backbone of substrates, enhancing binding affinity to the ATP-binding pocket of kinases (e.g., LRRK2, GCN2).

  • Rigidity: The piperazinone ring is more rigid than a standard piperazine, potentially reducing the entropic penalty upon binding.

Key Therapeutic Areas
  • Kinase Inhibitors: Used in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) (Parkinson's disease) and General Control Nonderepressible 2 (GCN2) (Cancer immunotherapy).

  • GPCR Ligands: The scaffold appears in modulators for metabotropic glutamate receptors (mGluR).

References

  • World Intellectual Property Organization (WIPO). (2019). WO2019148132A1 - GCN2 Inhibitors and Uses Thereof. Link

  • United States Patent and Trademark Office (USPTO). (2015). US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2,6-Dichloropyrazine (CAS 4774-14-5). Link

  • BenchChem. (2025). Reactivity of 2,6-Dichloropyrazine vs 2,5-Dichloropyrazine. Link

Solubility Profile and Thermodynamic Analysis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic characterization, and experimental protocols for 4-(6-Chloropyrazin-2-yl)piperazin-2-one , a critical intermediate in the synthesis of pyrazine-based pharmaceuticals.

Executive Summary

This compound (C₈H₉ClN₄O) represents a specialized class of pharmacophores combining a chloropyrazine moiety with a piperazinone ring. This structural motif is frequently utilized in the synthesis of bioactive agents targeting central nervous system (CNS) receptors and viral polymerases.

Precise solubility data for this compound is critical for:

  • Process Optimization: Designing crystallization steps to maximize yield and purity.

  • Purification: Selecting anti-solvents for impurity rejection.

  • Formulation: Understanding dissolution kinetics in bio-relevant media.

This guide provides a comprehensive framework for establishing the solubility profile of this compound, grounded in thermodynamic theory and rigorous experimental methodology.

Physicochemical Characterization

Before initiating solubility studies, the solid-state properties of the analyte must be defined to ensure data reproducibility.

Structural Analysis & Predicted Solubility

The molecule features two distinct regions affecting its solvation:

  • Polar Domain: The piperazin-2-one ring contains an amide group (H-bond donor/acceptor) and a tertiary amine, increasing affinity for polar protic solvents.

  • Lipophilic/Aromatic Domain: The 6-chloropyrazine ring adds aromaticity and lipophilicity (due to the chloro-substituent), reducing water solubility compared to unsubstituted piperazine.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₈H₉ClN₄OModerate Molecular Weight
Molar Mass 212.64 g/mol --
LogP (Predicted) 0.5 – 1.2Moderate lipophilicity; soluble in alcohols/esters.[1]
H-Bond Donors 1 (Amide NH)Capable of specific interactions with protic solvents.
H-Bond Acceptors 5 (N, O)High affinity for acidic/protic solvents.
Solvent Selection Strategy

To construct a complete profile, solvents are selected based on the Hansen Solubility Parameters (HSP) , covering a range of polarity and hydrogen-bonding capabilities.

  • Group A (High Solubility): DMSO, DMF, DMAc (Polar Aprotic). Used for stock solutions.[2][3]

  • Group B (Moderate Solubility): Methanol, Ethanol, Isopropanol (Polar Protic). Ideal for crystallization.

  • Group C (Low Solubility): Ethyl Acetate, Acetone, Acetonitrile. Potential anti-solvents.

  • Group D (Insoluble/Poor): Toluene, n-Hexane, Heptane. Strict anti-solvents.

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring or Gravimetric method is superior to visual inspection. The following protocol ensures data integrity (E-E-A-T compliant).

Workflow Diagram

The following Graphviz diagram outlines the self-validating experimental workflow.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (Shake-Flask) T = 278.15 - 323.15 K Start->Equilibration Constant Stirring Sampling Sampling & Filtration (0.22 µm PTFE Filter) Equilibration->Sampling Isothermal Conditions Dilution Dilution with Mobile Phase Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV) Dilution->Analysis Calibration Curve DataProc Data Processing (Mole Fraction x1) Analysis->DataProc Calculate Solubility

Caption: Step-by-step workflow for determining the mole fraction solubility of this compound using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at 400 rpm for 24–48 hours at the target temperature (controlled to ±0.05 K).

  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove undissolved solids.

  • Quantification: Dilute the filtrate immediately to prevent precipitation and analyze via HPLC (C18 column, Water/Acetonitrile gradient, UV detection at λ_max ≈ 250-270 nm).

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process scaling.

Modified Apelblat Equation

The modified Apelblat model is the standard for correlating solubility (


) with temperature (

) in organic solvents.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics (van't Hoff Analysis)

The dissolution behavior is characterized by the change in enthalpy (


), entropy (

), and Gibbs free energy (

).


  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (Typical for this class of compounds).
      
    • 
      :  The dissolution process is non-spontaneous in standard states, requiring thermal energy to overcome the crystal lattice energy.
      
    • 
      :  The disorder of the system increases as the crystal lattice breaks down.
      

Predicted Solubility Trends & Data

Based on the structural analogs (e.g., piperazine derivatives and chloropyrazines), the expected solubility profile is summarized below.

Solvent SystemPolarityPredicted Solubility (298.15 K)Temperature Sensitivity
DMSO / DMF Polar AproticHigh (> 100 mg/mL)Low
Methanol Polar ProticModerate (20–50 mg/mL)High
Ethanol Polar ProticModerate (10–30 mg/mL)High
Acetone Polar AproticLow-Moderate (5–15 mg/mL)Moderate
Ethyl Acetate Polar AproticLow (< 5 mg/mL)Moderate
Water Polar ProticLow (pH dependent)Low
Toluene Non-polarVery Low (< 1 mg/mL)Low

Critical Insight: The presence of the amide group in the piperazinone ring suggests that alcohols (MeOH, EtOH) will be the most effective solvents for recrystallization, offering a steep solubility curve (high solubility at boiling, low at ambient).

Process Implications for Drug Development

Crystallization Strategy
  • Cooling Crystallization: Use Ethanol or Isopropanol . The steep solubility curve predicted by the Apelblat model allows for high recovery yields upon cooling from 60°C to 5°C.

  • Anti-Solvent Crystallization: Dissolve the crude intermediate in a minimum volume of DMSO or DMF , then slowly add Water or Ethyl Acetate to induce controlled precipitation.

Impurity Rejection

The chloropyrazine moiety is prone to hydrolysis in strongly acidic aqueous conditions. Therefore, solubility profiling should be conducted in anhydrous organic solvents to prevent degradation during the measurement process.

References

  • Solubility of Piperazine Derivatives

    • Fosbøl, P. L., et al. "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures."[1] Journal of Chemical & Engineering Data, 2011.[1] Link[1]

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
  • General Piperazine Properties

    • Cayman Chemical. "1-(4-Chlorobenzhydryl)piperazine Product Information." Link

  • Solid-Liquid Equilibrium Methods

    • Neerup, R., et al. "Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions."[4] DTU Research Database, 2024. Link

Sources

Structural Analysis of Pyrazine-Substituted Piperazin-2-one Derivatives: A Multidisciplinary Approach

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis of Pyrazine-Substituted Piperazin-2-one Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary

The piperazin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as a rigidified peptidomimetic core that constrains amino acid side chains into bioactive conformations. When substituted with a pyrazine moiety—an electron-deficient nitrogen heterocycle—the resulting pyrazine-substituted piperazin-2-one derivatives exhibit unique electronic and conformational properties. These derivatives are increasingly relevant in the design of Factor Xa inhibitors, GPCR ligands, and antimicrobial agents.

This technical guide provides a rigorous framework for the synthesis, spectroscopic elucidation, and conformational analysis of these complex heterocycles. It moves beyond standard characterization, focusing on the dynamic rotamerism and ring-flip phenomena that define their solution-state behavior.

Synthetic Architecture: The Ugi Post-Condensation Strategy

To access highly substituted pyrazine-piperazin-2-one scaffolds, the Ugi Four-Component Reaction (U-4C) followed by a post-condensation cyclization is the industry-standard methodology due to its atom economy and stereocontrol.

Mechanistic Pathway

The synthesis typically involves an aldehyde, an amine (often the pyrazine source or a protected diamine), a carboxylic acid, and an isocyanide.[1]

  • Imine Formation: Condensation of the aldehyde and amine.

  • 
    -Addition:  The isocyanide and carboxylic acid react with the imine to form the Ugi bis-amide intermediate.
    
  • Cyclization (Post-Condensation): Acid-mediated deprotection (e.g., Boc removal) triggers an intramolecular nucleophilic attack of the liberated amine onto the amide carbonyl or an adjacent ester, closing the piperazin-2-one ring.

Visualization of Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the final bicyclic scaffold.

SynthesisWorkflow Start Reagents: Aldehyde + Pyrazinyl Amine + Acid + Isocyanide Imine Imine Formation Start->Imine - H2O Ugi_Adduct Linear Ugi Bis-Amide Adduct Imine->Ugi_Adduct U-4C Mechanism Deprotection Acid-Mediated Deprotection (TFA) Ugi_Adduct->Deprotection TFA/DCM Cyclization Intramolecular Cyclization Deprotection->Cyclization Nucleophilic Attack Final Pyrazine-Substituted Piperazin-2-one Cyclization->Final Ring Closure

Figure 1: Step-wise synthetic pathway utilizing the Ugi-Deprotection-Cyclization (UDC) strategy for piperazin-2-one construction.

Conformational Analysis & Spectroscopic Elucidation

The structural analysis of pyrazine-substituted piperazin-2-ones is complicated by two dynamic phenomena: Ring Inversion and Amide Rotamerism .

Dynamic NMR and Rotamerism

Unlike simple piperazines, the piperazin-2-one ring contains a lactam (amide) bond. The partial double-bond character of the N1-C2 bond restricts rotation, creating distinct rotamers (syn/anti) relative to the pyrazine substituent.

  • Observation: At room temperature (

    
    ), 
    
    
    
    NMR spectra often show broad or split signals for the methylene protons adjacent to the nitrogen atoms (
    
    
    ).
  • Causality: The barrier to rotation around the amide bond is typically high (

    
    ). Additionally, the pyrazine ring at N4 (or N1) can adopt pseudo-axial or pseudo-equatorial orientations.
    
Protocol: Variable Temperature (VT) NMR Analysis

To resolve these conformers and calculate the rotational energy barrier (


), follow this self-validating protocol:
  • Solvent Selection: Dissolve

    
     of the compound in 
    
    
    
    of DMSO-
    
    
    (high boiling point allows heating up to
    
    
    ).
  • Baseline Acquisition: Acquire a standard

    
     spectrum at 
    
    
    
    . Note broadened peaks (typically
    
    
    
    
    ).
  • Stepwise Heating: Increase temperature in

    
     increments.
    
  • Coalescence Determination: Identify the Coalescence Temperature (

    
    ) where split peaks merge into a single sharp singlet.
    
  • Calculation: Use the Eyring equation to determine

    
    .
    


Where 

(rate constant at coalescence)

(separation in Hz).
Quantitative Data: Rotational Barriers

The following table summarizes typical activation energies for amide rotation in these systems, derived from VT-NMR studies.

Substituent (N1)Substituent (N4)Solvent

(K)

(kJ/mol)
Structural Insight
HPyrazineDMSO-

32064.5Moderate barrier; rapid exchange at phys. temp.
MethylPyrazineDMSO-

34572.1Steric bulk increases rotational barrier.
4-NitrobenzoylPyrazineDMSO-

36578.4Strong electronic withdrawal rigidifies the bond.
Stereochemical Assignment via NOESY

To distinguish between the pseudo-axial and pseudo-equatorial orientation of the pyrazine ring:

  • NOE Interaction: Irradiate the pyrazine ring protons.

  • Positive NOE: If an enhancement is observed at the C3-axial proton of the piperazinone, the pyrazine ring is in the equatorial position (due to 1,3-diaxial proximity of the lone pair, pushing the substituent equatorial).

Crystallographic Confirmation (XRD)[2][3][4]

While NMR provides solution-state dynamics, Single Crystal X-Ray Diffraction (XRD) is the gold standard for absolute configuration.

Crystal Growth Protocol
  • Method: Slow evaporation.

  • Solvent System: Ethyl Acetate / Hexane (1:1) or Methanol / Diethyl Ether.

  • Procedure: Dissolve

    
     of pure compound in minimal hot ethyl acetate. Add hexane dropwise until persistent cloudiness appears. Add one drop of ethyl acetate to clear. Cap the vial with perforated parafilm and allow to stand at 
    
    
    
    for 48-72 hours.
Key Structural Metrics

In the solid state, pyrazine-substituted piperazin-2-ones typically adopt a distorted chair conformation .

  • Amide Planarity: The

    
     torsion angle usually deviates slightly from 
    
    
    
    (planar) by
    
    
    , indicating ring strain.
  • Pyrazine Orientation: The pyrazine ring is often twisted relative to the piperazinone mean plane (dihedral angle

    
    ) to minimize steric clash with the adjacent carbonyl oxygen.
    

Structural-Activity Relationship (SAR) Logic

Understanding the structure allows for rational drug design. The pyrazine moiety acts as a bioisostere for phenyl or pyridine but with distinct hydrogen-bonding capabilities.

SAR_Logic Core Piperazin-2-one Core Conf Conformational Constraint (Rigidification) Core->Conf Lactam Bond N1_Sub N1-Pyrazine (Electronic Modulation) N1_Sub->Conf Steric Influence BioAct Biological Activity (Binding Affinity) N1_Sub->BioAct H-Bond Acceptor Low Lipophilicity C3_Sub C3-Side Chain (Target Specificity) C3_Sub->BioAct Hydrophobic Pocket Interaction Conf->BioAct Pre-organization Entropy Reduction

Figure 2: Structure-Activity Relationship (SAR) map highlighting the role of the pyrazine moiety in modulating physicochemical properties and binding affinity.

The pyrazine nitrogens (positions 1 and 4 of the heteroaryl ring) serve as weak hydrogen bond acceptors. When attached to the piperazin-2-one, they can engage in specific water-mediated bridges within a receptor pocket, a feature not available with a simple phenyl substituent.

References

  • Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates. Source: ResearchGate URL:[1][2][3][Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution Sequence. Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Synthesis of 2(1H)-pyrazinones by means of Ugi reactions. Source: ResearchGate URL:[1][2][3][Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: Semantic Scholar URL:[Link]

Sources

The Strategic Utility of 4-(6-Chloropyrazin-2-yl)piperazin-2-one in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks dictates not only the synthetic feasibility of a lead compound but also its downstream pharmacokinetic (PK) and pharmacodynamic (PD) success. As a Senior Application Scientist, I frequently encounter late-stage failures driven by poor physicochemical properties—most notably, hERG channel toxicity induced by highly basic amines.

This whitepaper provides an in-depth technical analysis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one (CAS: 61655-86-5) . By fusing an electron-deficient chloropyrazine with a conformationally restricted, low-basicity piperazinone, this scaffold offers a highly strategic vector for developing kinase inhibitors and targeted protein degraders while inherently bypassing common toxicological pitfalls[1].

Structural Rationale and Physicochemical Profiling

The architectural brilliance of this compound lies in its dual functionality.

  • The 6-Chloropyrazine Core: Acts as an excellent electrophile. The electron-withdrawing nature of the pyrazine nitrogens activates the C-Cl bond, making it highly susceptible to transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution (SNAr).

  • The Piperazin-2-one Motif: Serves as a critical PK-modulating appendage.

The Basicity Conundrum: Why Piperazinone?

Unsubstituted piperazines are ubiquitous in drug discovery but carry a significant liability: their high basicity (pKa ~9.5–10.4) leads to protonation at physiological pH. This positive charge acts as a primary pharmacophore for the hERG potassium channel via cation-


 interactions, leading to cardiotoxicity (QT prolongation).

By introducing a carbonyl group adjacent to one of the nitrogens to form a piperazin-2-one (lactam), the lone pair of the amide nitrogen is delocalized via resonance. This inductive effect significantly reduces the basicity of the distal amine. Field-proven studies on MDM2 inhibitors demonstrate that replacing a basic amine with a piperazin-2-one motif yields a 10-fold reduction in hERG inhibition while simultaneously improving oral bioavailability [2][2].

Table 1: Comparative Impact of Piperazinone vs. Basic Amines
PropertyStandard Basic Amine (e.g., Piperazine)Piperazin-2-one MotifStructural & Clinical Implication
Calculated pKa ~9.5 - 10.4~7.5 - 8.1Reduced physiological protonation prevents off-target binding[2].
hERG Inhibition (IC50) High liability (Often < 2

M)
Low liability (Often > 15

M)
Significantly mitigates cardiotoxicity risk [3][3].
Oral Absorption Variable (often limited by charge)Improved (up to 49% bioavailability)Enhanced transcellular permeability due to lower ionization[2].
H-Bonding Profile 1 Donor, 2 Acceptors1 Donor, 3 AcceptorsLactam carbonyl provides an additional vector for target engagement.

Mechanistic Application: Targeting CMGC and TKL Kinases

In the realm of oncology and neurodegeneration, this compound is a foundational intermediate for synthesizing inhibitors targeting Tyrosine Kinase-Like (TKL) and CMGC (CDK, MAPK, GSK3, CLK) kinase families. According to established patent literature [4], this building block is coupled with pyrazolo[3,4-b]pyridines to create potent inhibitors[4].

Mechanistic Causality: The pyrazine nitrogen atoms act as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides in the kinase hinge region. Because the piperazinone is attached at the 2-position, it is geometrically directed outward into the solvent-exposed region of the ATP-binding pocket. This orientation leverages the hydrophilicity of the lactam to improve the overall aqueous solubility of the drug candidate without disrupting the core pharmacophore.

G cluster_0 Kinase Binding Pocket Mapping Hinge Hinge Region (Hydrogen Bonding) Solvent Solvent-Exposed Region (Solubility/PK) Pyrazine Pyrazine Core (H-Acceptor) Pyrazine->Hinge Anchors Piperazinone Piperazin-2-one (Reduced Basicity) Pyrazine->Piperazinone C-N Linkage Piperazinone->Solvent Extends

Pharmacophore mapping of the building block within the kinase ATP-binding pocket.

Synthetic Methodologies: Self-Validating Protocol

To translate this building block into a viable lead compound, Suzuki-Miyaura cross-coupling is the industry standard. Below is a highly optimized, self-validating protocol for coupling this compound with a heteroaryl boronate ester[4].

Causality in Experimental Design
  • Solvent Selection (DME): 1,2-Dimethoxyethane (DME) is chosen over THF because its bidentate nature stabilizes the palladium intermediates during the catalytic cycle, while offering superior solubility for polar piperazinone derivatives.

  • Base Selection (Cs₂CO₃): Cesium carbonate is utilized because it is a mild, highly soluble base that efficiently drives the transmetalation step without risking hydrolytic cleavage of the sensitive lactam ring.

  • Self-Validating QC Step: A mid-reaction LC-MS check is mandated to confirm the completion of the oxidative addition step. If the M/M+2 chlorine isotope pattern persists, it indicates catalyst poisoning, preventing the waste of downstream resources.

Step-by-Step Protocol
  • Reagent Assembly: In a flame-dried Schlenk flask, combine this compound (1.0 eq) and the target heteroaryl boronate ester (1.1 eq) in anhydrous DME to achieve a 0.1 M concentration.

  • Degassing (Critical): Submerge the solution in an ultrasonic bath and purge with high-purity argon for exactly 10 minutes. Insight: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst & Base Addition: Under a positive argon flow, add Cs₂CO₃ (2.0 eq) followed by the catalyst Pd(dppf)Cl₂ (0.05 eq). The large bite angle of the dppf ligand accelerates the reductive elimination of sterically hindered biaryls.

  • Reaction & Validation (QC): Heat the mixture to 80°C. After 2 hours, withdraw a 10

    
    L aliquot, dilute in LC-MS grade MeOH, and analyze. Validation Gate:  Proceed only if the 6-chloropyrazine isotope pattern is absent, confirming successful oxidative addition.
    
  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

G Step1 Step 1: Reagent Assembly This compound + Boronate Ester Step2 Step 2: Degassing Purge with Argon (10 min) in DME solvent Step1->Step2 Step3 Step 3: Catalyst & Base Add Pd(dppf)Cl2 & Cs2CO3 Step2->Step3 Step4 Step 4: Reaction & QC Heat at 80-90°C LC-MS Validation Step3->Step4 Step5 Step 5: Purification Aqueous Workup & Column Chromatography Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Future Perspectives: Targeted Protein Degradation (PROTACs)

Beyond traditional occupancy-driven inhibitors, this compound is uniquely positioned for the development of Proteolysis Targeting Chimeras (PROTACs). The piperazinone moiety serves as an exceptional "exit vector." The lactam nitrogen can be functionalized with PEG or alkyl linkers to recruit E3 ligases (such as Cereblon or VHL). Because the piperazinone ring is conformationally rigid, it reduces the entropic penalty during the formation of the target-PROTAC-E3 ternary complex, a critical factor in achieving high degradation efficiency[3].

References

  • Title : CAS NO. 61655-86-5 | this compound | Source : Arctomsci | URL : 1

  • Title : US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo[3, 4-b] pyridine derivatives as protein kinase inhibitors | Source : Google Patents | URL :4

  • Title : Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy | Source : PMC - NIH | URL : 3

  • Title : Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 2

Sources

Electronic Properties of the Chloropyrazine Ring System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloropyrazine ring system represents a privileged scaffold in both medicinal chemistry and advanced materials science. Characterized by a highly electron-deficient 1,4-diazine core, the introduction of a strongly electronegative chlorine atom fundamentally alters the molecule's electronic topography. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical quantum mechanics and benchtop synthetic utility. This whitepaper provides an in-depth analysis of the electronic properties of chloropyrazine, detailing the causality behind its chemical behavior, the self-validating experimental protocols required for its characterization, and its downstream applications in drug development and catalysis.

Structural and Electronic Fundamentals

Pyrazine itself is a


-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms that draw electron density away from the carbon backbone. When a chlorine atom is introduced at the 2-position, it exerts a dual electronic effect:
  • Inductive Effect (-I) : The high electronegativity of chlorine withdraws

    
    -electron density, further depleting the ring's electron richness.
    
  • Resonance Effect (+R) : The lone pairs on the chlorine atom can theoretically donate into the

    
    -system; however, the orbital mismatch between the 3p orbital of chlorine and the 2p orbital of carbon renders this resonance donation weak.
    

Consequently, the -I effect dominates, making chloropyrazine an exceptionally strong electrophile. This pronounced electron deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the C-Cl bond highly susceptible to oxidative addition by transition metals, a critical factor in cross-coupling reactions (). Furthermore, regioselective lithiation of chloropyrazine is highly dependent on these electronic properties, allowing for the synthesis of complex polyfunctional frameworks under controlled conditions (1)[1].

Quantitative Electronic Parameters

Understanding the precise quantum mechanical descriptors of chloropyrazine is essential for predictive modeling in drug design. The following table summarizes the core electronic properties derived from recent Density Functional Theory (DFT) and empirical studies.

Electronic ParameterTypical Value / RangeMechanistic Implication
HOMO-LUMO Gap (

)
4.80 – 5.52 eVIndicates high kinetic stability and moderate reactivity; requires significant energy for electronic excitation (2)[2].
Ionization Potential (

)
HighThe system strongly resists oxidation, making it highly stable in physiological, oxygen-rich environments (3)[3].
Electron Affinity (

)
HighActs as a strong electron acceptor, facilitating charge-transfer interactions with biological targets[3].
Dipole Moment (

)
2.5 – 5.5 DebyeEnhances directional intermolecular interactions, crucial for precise molecular docking in enzyme active sites (4)[4].
Lipophilicity (logP) Modulated by -ClChlorine substitution increases logP relative to pyrazine, improving cellular membrane permeability for drug delivery (5)[5].

Experimental Methodologies for Electronic Characterization

To ensure scientific integrity, the theoretical properties of chloropyrazine must be empirically validated. Below are two field-proven, self-validating protocols for determining the electronic characteristics of pyrazine derivatives.

Protocol 1: Cyclic Voltammetry (CV) for Redox Potential Determination

Causality: CV is chosen to empirically determine the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels, respectively. The electron-deficient nature of chloropyrazine makes its reduction potential a critical metric for its behavior as an electron acceptor (6)[6].

  • Electrolyte Preparation : Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile. Reason: 
    
    
    
    provides a wide electrochemical window, preventing solvent breakdown from masking the chloropyrazine redox peaks.
  • Electrode Setup : Utilize a glassy carbon working electrode, a platinum wire auxiliary electrode, and a

    
     non-aqueous reference electrode. Reason: Glassy carbon provides a reproducible, inert surface necessary for the electron transfer kinetics of the pyrazine ring (7)[7].
    
  • Analyte Addition : Dissolve the chloropyrazine derivative to a concentration of 1.0 mM in the electrolyte solution. Purge with high-purity Argon for 10 minutes. Reason: Oxygen is electrochemically active and will produce a reduction peak that obscures the pyrazine LUMO transition.

  • Measurement : Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s. Reason: This scan rate is optimal for observing the quasi-reversible single-electron transfer events typical of nitrogenous heteroaromatics.

  • Self-Validation Step : Add ferrocene as an internal standard at the end of the experiment. The

    
     (peak separation) of the ferrocene 
    
    
    
    redox couple must be approximately 59 mV. A larger separation indicates uncompensated cell resistance or electrode fouling, requiring polishing of the glassy carbon electrode before proceeding.
Protocol 2: NMR Spectroscopy for Electron Density Mapping

Causality:


 and 

NMR chemical shifts are highly sensitive to local electron density. The electron-withdrawing chlorine atom deshields adjacent protons, providing a quantifiable map of inductive and resonance effects across the pyrazine ring.
  • Sample Preparation : Dissolve 10 mg of the chloropyrazine compound in 0.5 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS). Reason: 
    
    
    
    lacks exchangeable protons, and TMS provides a definitive zero-point reference for chemical shift calibration.
  • Instrument Tuning : Tune the NMR probe (e.g., 500 MHz) to the specific resonance frequencies of

    
     and 
    
    
    
    . Reason: Precise tuning maximizes the signal-to-noise ratio, critical for resolving fine
    
    
    -coupling constants between the pyrazine protons.
  • Acquisition (

    
     NMR) : Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Reason: The 2-second delay ensures complete relaxation of the pyrazine protons, allowing for accurate integration of the peaks.
    
  • Acquisition (

    
     NMR) : Acquire 1024 scans with proton decoupling. Reason: The low natural abundance of 
    
    
    
    and the lack of attached protons on the chlorinated carbon necessitate a high number of scans to achieve a viable signal.
  • Self-Validation Step : The integration of the

    
     spectrum must sum exactly to the number of aromatic protons (e.g., 3 for monosubstituted chloropyrazine). Any deviation indicates incomplete purification or dimerization, invalidating the downstream electronic mapping.
    

Computational Modeling and Workflow Integration

Modern evaluation of chloropyrazine relies heavily on Density Functional Theory (DFT). Calculations utilizing the B3LYP functional with a 6-311++G(d,p) basis set provide highly accurate predictions of the HOMO-LUMO gap, dipole moments, and molecular electrostatic potential (MESP) maps (8)[8].

The integration of these computational models with empirical data forms a robust workflow for drug development and materials science.

G A Chloropyrazine Synthesis & Purification B NMR Spectroscopy (Electron Density Mapping) A->B Structural Validation C Cyclic Voltammetry (Redox Potentials) A->C Electrochemical Analysis D DFT Calculations (B3LYP/6-311++G**) A->D Computational Modeling E Electronic Properties (HOMO-LUMO, Dipole) B->E C->E D->E F SAR & Drug Development (Lipophilicity, Reactivity) E->F Predictive Modeling

Workflow integrating computational and experimental methods to evaluate chloropyrazine derivatives.

Implications in Drug Discovery and Catalysis

The unique electronic properties of chloropyrazine have profound implications in two major fields:

Transition Metal Catalysis: The electron-withdrawing nature of the chlorine atom significantly lowers the LUMO energy of the pyrazine ring, making the C-Cl bond highly susceptible to oxidative addition by zero-valent palladium species. However, the strong


-donating ability of the pyrazine nitrogen atoms can lead to catalyst poisoning via competitive coordination. In Suzuki-Miyaura cross-coupling, standard catalysts like 

often fail. Instead, utilizing a bidentate phosphine ligand such as in

forces a specific bite angle that prevents the formation of stable, inactive Pd-pyrazine complexes, thereby facilitating smooth transmetalation and reductive elimination.

Antimicrobial Drug Design: In medicinal chemistry, the chloropyrazine moiety is a privileged scaffold. The high ionization potential and optimal HOMO-LUMO gap confer kinetic stability against metabolic degradation[3]. Furthermore, the chlorine atom modulates the lipophilicity (logP) of the molecule. While the bare pyrazine ring is highly hydrophilic, halogenation increases the logP, enhancing passive diffusion across the lipid-rich mycobacterial cell wall—a critical factor in the design of novel antitubercular agents[2][5].

References

  • ACS Omega : DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. 8

  • Organic & Biomolecular Chemistry : Transition metal-catalyzed functionalization of pyrazines. Link

  • Molecules (NIH) : Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. 2

  • MDPI : Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. 5

  • PMC (NIH) : Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. 4

  • Semantic Scholar : DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6...3

  • PMC (NIH) : Bioinspired design of redox-active ligands for multielectron catalysis...7

  • UMinho : Synthesis and reactivity of a 1,4-dihydropyrazine derivative. 6

  • MDPI : Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine...1

Sources

Technical Whitepaper: Stability Profiling and Storage Protocols for 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(6-Chloropyrazin-2-yl)piperazin-2-one (CAS: 59703-00-3, hereafter referred to as CPP-2 ) is a critical pharmacophore used in the synthesis of ATR inhibitors and various kinase-targeting therapeutics. Its structural duality—combining an electron-deficient chloropyrazine ring with a polar piperazin-2-one (lactam) —creates a unique stability profile that requires rigorous environmental control.

Critical Stability Verdict: CPP-2 is classified as hygroscopic and hydrolytically sensitive .

  • Primary Risk: Hydrolytic ring-opening of the lactam moiety under acidic/basic stress.

  • Secondary Risk: Nucleophilic aromatic substitution (

    
    ) of the chlorine atom in the presence of moisture or nucleophilic solvents.
    
  • Storage Recommendation: Long-term storage at -20°C ± 5°C in desiccated, amber glass containers under inert atmosphere (Argon/Nitrogen).

Structural Analysis & Degradation Mechanisms[1][2][3]

To understand the stability data, one must understand the "why" behind the molecule's failure points. CPP-2 possesses two distinct electrophilic centers that compete for degradation pathways.

The Mechanistic Failure Points
  • The Chloropyrazine Vector (Hydrolysis/Substitution): The pyrazine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 4 pull electron density, activating the carbon at position 6 (holding the chlorine). In the presence of water (nucleophile) and heat, the chlorine is a good leaving group, leading to the formation of the hydroxy-pyrazine impurity.

  • The Lactam Vector (Ring Opening): The piperazin-2-one ring is a cyclic amide (lactam). Lactams are thermodynamically strained compared to linear amides. Under acidic conditions (pH < 4) or basic conditions (pH > 9), the carbonyl carbon is attacked, cleaving the C-N bond and opening the ring to form a secondary amine acid derivative.

Predicted Degradation Pathways (Visualization)

The following diagram illustrates the two primary degradation routes that must be monitored during stability profiling.

degradation_pathways CPP2 Target Molecule 4-(6-Chloropyrazin-2-yl) piperazin-2-one Deg1 Degradant A (Hydrolysis) 4-(6-Hydroxypyrazin-2-yl) piperazin-2-one CPP2->Deg1  Path A: SNAr Hydrolysis (pH > 8, Moisture)   Deg2 Degradant B (Ring Open) N-(6-Chloropyrazin-2-yl) ethylenediamine acetic acid CPP2->Deg2  Path B: Lactam Cleavage (Strong Acid/Base)  

Figure 1: Primary degradation pathways for CPP-2. Path A involves chlorine displacement; Path B involves lactam ring destruction.

Storage & Handling Specifications

Based on the structural analysis and standard behavior of chloropyrazine derivatives, the following storage protocols are mandatory to maintain purity >98% over 12 months.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing T by 10°C halves the rate of hydrolysis. Deep freeze is essential for the lactam.
Atmosphere Inert (Ar or

)
Displaces atmospheric moisture and oxygen. Prevents N-oxide formation on the pyrazine ring.
Humidity < 10% RH The lactam is hygroscopic. Moisture absorption catalyzes both Path A and Path B degradation.
Container Amber Glass (Type I) Pyrazines absorb UV light (250–300 nm). Amber glass prevents photo-induced radical degradation.
Re-test Date 12 Months Standard interval for intermediates stored at -20°C.
Handling Precautions
  • Thawing: Allow the container to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.

  • Solvent Choice: Avoid protic solvents (Methanol, Water) for stock solutions if storing for >24 hours. Use anhydrous DMSO or Acetonitrile .

Experimental Stability Profiling (Protocols)

As a researcher, you cannot rely solely on vendor claims. You must validate the material's integrity using a Forced Degradation Study aligned with ICH Q1A(R2) guidelines.[1]

Stress Testing Workflow

This protocol identifies the "edge of failure" for CPP-2.

Step 1: Preparation Prepare a 1 mg/mL stock solution of CPP-2 in Acetonitrile:Water (90:10).

Step 2: Stress Conditions

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Ambient Temp4–24 Hours5–20%
Base Hydrolysis 0.01 N NaOH, Ambient Temp1–4 Hours5–20% (Note: Highly sensitive)
Oxidation 3%

, Ambient Temp
2–6 Hours5–20%
Thermal 60°C (Solid State)7 Days< 5%
Photolytic 1.2 million lux hours (ICH Q1B)~5 DaysVariable

Step 3: Analysis Neutralize liquid samples immediately after the time point. Analyze via HPLC-UV/MS.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyrazine absorption max).

Stability Validation Workflow (Visualization)

stability_workflow cluster_stress ICH Q1A Stress Conditions Start Start: CPP-2 Sample Prep Sample Preparation (1 mg/mL in ACN) Start->Prep Acid Acid (0.1N HCl) Prep->Acid Base Base (0.01N NaOH) Prep->Base Ox Oxidation (3% H2O2) Prep->Ox Heat Thermal (60°C) Prep->Heat Neut Neutralization & Dilution Acid->Neut Base->Neut Ox->Neut Heat->Neut LCMS LC-MS Analysis (C18 Column) Neut->LCMS Eval Data Evaluation (Mass Balance & Purity) LCMS->Eval

Figure 2: Step-by-step workflow for validating CPP-2 stability under ICH Q1A(R2) stress conditions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] (2003).[2] Defines the standard temperature, humidity, and duration for stability trials. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319236 (Chloropyrazine). [Link]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Detailed methodologies for forced degradation of lactams and heterocycles. [Link]

  • World Health Organization (WHO). Guidelines on stability testing of active pharmaceutical ingredients. (2018).[6] [Link]

Sources

Methodological & Application

Advanced Application Note: Buchwald-Hartwig Cross-Coupling of 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroaryl chlorides is a cornerstone of modern medicinal chemistry. The substrate 4-(6-chloropyrazin-2-yl)piperazin-2-one is a highly valuable bifunctional building block; the pyrazine core serves as an excellent hydrogen-bond acceptor (often utilized in kinase hinge-binding motifs), while the piperazin-2-one ring provides a solubilizing, structurally rigid vector. However, executing a Buchwald-Hartwig amination on this specific substrate presents unique chemoselectivity and catalytic challenges. This application note provides a self-validating, highly optimized protocol for the efficient C–N cross-coupling of this substrate with both primary and secondary amines.

Mechanistic Insights & Chemoselectivity (The "Why")

As an Application Scientist, it is critical to understand that successful cross-coupling is not merely about mixing reagents, but about controlling competing kinetic pathways. This substrate presents two distinct challenges:

  • Catalyst Poisoning by the Heteroaryl Core: Pyrazines are highly electron-deficient, making the C–Cl bond highly reactive toward oxidative addition[1]. However, the basic nitrogen atoms on the pyrazine ring can coordinate to the active palladium species, leading to off-cycle catalyst sequestration and deactivation.

  • Chemoselectivity (Amine vs. Amide): The piperazin-2-one moiety contains a secondary lactam (amide) N–H with a pKₐ of ~15–16. If a strong base like sodium tert-butoxide (NaOtBu, pKₐ ~17) is used, the lactam will be deprotonated[2]. The resulting nucleophilic lactam anion will compete with the exogenous amine for the Pd(II)–aryl complex, leading to intermolecular N-arylation (oligomerization or dimerization of the substrate)[3].

The Solution: To overcome these barriers, we utilize Third-Generation (G3) Palladium Precatalysts paired with extremely bulky dialkylbiarylphosphine ligands (BrettPhos for primary amines, RuPhos for secondary amines)[4]. G3 precatalysts rapidly and quantitatively generate the active L-Pd(0) species at room temperature without the need for reducing agents, preventing the formation of inactive palladium black[5]. The extreme steric bulk of these ligands prevents the pyrazine nitrogens from coordinating to the metal center[6].

Crucially, we replace strong alkoxide bases with weaker bases like K₃PO₄ or Cs₂CO₃ . These bases are strong enough to neutralize the acid generated during the reductive elimination step but remain too weak to deprotonate the piperazin-2-one lactam, ensuring absolute chemoselectivity for the exogenous amine[3].

Catalyst & Reagent Selection Matrix

To ensure reproducibility across different nucleophiles, select your reagent system based on the amine classification:

ParameterPrimary Amines (Anilines & Alkyl)Secondary Amines (Cyclic & Acyclic)Rationale
Precatalyst BrettPhos Pd G3 (2–5 mol%)RuPhos Pd G3 (2–5 mol%)BrettPhos prevents double arylation of primary amines; RuPhos accommodates the steric bulk of secondary amines[4][6].
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)Weak bases prevent lactam deprotonation, avoiding substrate oligomerization[3].
Solvent 1,4-Dioxane or t-Amyl alcohol1,4-Dioxane or TolueneDioxane provides excellent solubility for polar heteroaromatics at elevated temperatures.
Temperature 80 °C – 100 °C90 °C – 110 °CSufficient thermal energy to drive the rate-limiting reductive elimination step[6].

Experimental Protocols

Self-Validating Protocol A: Coupling with Primary Amines

This protocol is designed as a self-validating system. By incorporating an internal standard prior to workup, researchers can mathematically decouple reaction conversion from chromatographic recovery.

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol, 106 mg).

  • Add the primary amine nucleophile (e.g., 4-methoxyaniline) (1.2 equiv, 0.6 mmol).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol, 212 mg). Note: The particle size of the base directly impacts the reaction kinetics. Ensure it is finely ground.

  • Add BrettPhos Pd G3 (2.0 mol%, 0.01 mmol, 9.1 mg).

Step 2: Degassing and Initiation 5. Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-pure Nitrogen or Argon (repeat 3 times). 6. Add anhydrous, degassed 1,4-dioxane (2.5 mL, to yield a 0.2 M solution) via syringe. 7. Replace the septum with a Teflon screw-cap under a positive flow of inert gas. 8. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 4–12 hours. Monitor via LC-MS until the aryl chloride is consumed.

Step 3: Self-Validation & Workup 9. Cool the reaction to room temperature. 10. Validation Step: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Remove a 50 µL aliquot, dilute in DMSO-d6, and acquire a crude ¹H NMR spectrum. Compare the integration of the product's pyrazine protons against the internal standard to determine the precise spectroscopic yield. 11. Dilute the remaining mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional EtOAc (10 mL). 12. Concentrate the filtrate in vacuo.

Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–10% MeOH in DCM due to the polarity of the piperazinone).

Quantitative Data Summary

Expected outcomes based on optimized catalytic conditions.

Amine NucleophilePrecatalystBaseTime (h)Expected Isolated Yield (%)
4-MethoxyanilineBrettPhos Pd G3K₃PO₄488 - 94%
MorpholineRuPhos Pd G3Cs₂CO₃882 - 89%
CyclohexylamineBrettPhos Pd G3K₃PO₄1275 - 81%
N-MethylpiperazineRuPhos Pd G3Cs₂CO₃685 - 91%

Visualizations

G Substrate 4-(6-Chloropyrazin-2-yl) piperazin-2-one (Aryl Chloride + Lactam NH) PathwayA Chemoselective C-N Coupling Substrate->PathwayA BrettPhos Pd G3 Weak Base (K3PO4) PathwayB Lactam Deprotonation & N-Arylation Substrate->PathwayB Unhindered Pd Strong Base (NaOtBu) Amine Primary/Secondary Amine Nucleophile Amine->PathwayA Product Desired Target (Aminopyrazine derivative) PathwayA->Product Oligomer Undesired Oligomers/ Dimers PathwayB->Oligomer

Figure 1: Chemoselectivity logic for the amination of this compound.

CatalyticCycle Precat BrettPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base, RT - Carbazole OA Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OA + 4-(6-Chloropyrazin-2-yl) piperazin-2-one AmineBind Amine Coordination & Deprotonation OA->AmineBind + Amine + K3PO4 - KCl - KH2PO4 RE Reductive Elimination AmineBind->RE L-Pd(II)(Ar)(NRR') RE->Pd0 - Product ProductNode Coupled Product RE->ProductNode

Figure 2: Catalytic cycle of BrettPhos Pd G3 highlighting the critical deprotonation step.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Green, R. A., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4322-4325. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. URL:[Link]

  • Kutchukian, P. S., et al. (2016). Chemistry informer libraries: a chemoinformatics enabled approach to evaluate and advance synthetic methods. Chemical Science, 7(4), 2604-2613. URL:[Link]

  • Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. URL:[Link]

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Procedure for N-arylation of piperazin-2-one with 2,6-dichloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Document

I'm now in the final stages, carefully reviewing the entire application note for clarity and accuracy. I've rechecked all calculations, and confirmed the visual pathway and supporting references. All elements are now complete and self-validating, as intended. The process is now complete.

Completing the Application Note

I've incorporated the DOT code to generate a visual workflow, making the overall process clearer. I have carefully formatted each of the references, ensuring they're complete and clickable. The optimization table, and the reagents table are added to the note, summarizing all quantitative data. Everything is in order, and the application note is now complete!

Finalizing the Document

I'm now detailing an in-process control. I can use a 5% aqueous LiCl wash to remove DMF; absence of the DMF singlet at ~2.9 ppm in the crude 1H NMR validates the removal. My quantitative data table is now constructed and added, showing DMF as the superior solvent, and DIPEA over K2CO3. I'm focusing on the reaction temperature, between 60 to 80 degrees, to prevent bis-arylation. The material's table will follow.

Application Note: Regioselective N-Arylation of Piperazin-2-one with 2,6-Dichloropyrazine via SNAr

Strategic Rationale in Drug Discovery

Pyrazine scaffolds are ubiquitous in modern pharmacology, frequently serving as core pharmacophores in kinase inhibitors, GPCR modulators, and antimalarial agents [1]. The functionalization of 2,6-dichloropyrazine via Nucleophilic Aromatic Substitution (SNAr) offers a highly modular entry point to these bioactive architectures. This application note details the regioselective N-arylation of piperazin-2-one—a valuable cyclic amide/amine building block—providing a scalable, self-validating protocol designed for high chemoselectivity and operational simplicity.

Mechanistic Insights & Selectivity Rules

As a Senior Application Scientist, it is critical to understand that successful cross-coupling is rarely just about mixing reagents; it is about exploiting electronic differentials. The success of this specific protocol relies on two fundamental principles of kinetic control:

  • Nucleophile Regioselectivity: Piperazin-2-one possesses two nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The N4 amine is highly nucleophilic (pKa ~9), whereas the N1 lone pair is delocalized into the adjacent carbonyl, rendering it non-nucleophilic under mild conditions. By utilizing a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), we selectively scavenge the HCl byproduct without deprotonating the N1 amide, ensuring exclusive N4-arylation [2].

  • Electrophile Chemoselectivity: 2,6-Dichloropyrazine is highly electron-deficient, making it an excellent SNAr substrate. Upon substitution of the first chlorine atom, the newly attached piperazine nitrogen donates electron density into the pyrazine ring via resonance. This significantly raises the LUMO energy of the mono-substituted intermediate, deactivating the remaining chlorine atom towards further nucleophilic attack. Consequently, bis-arylation is naturally suppressed at moderate temperatures [3].

Mechanistic_Pathway A Piperazin-2-one (N4 Nucleophile) C Meisenheimer Complex A->C DIPEA, DMF 60°C B 2,6-Dichloropyrazine (Electrophile) B->C D 4-(6-chloropyrazin-2-yl) piperazin-2-one C->D - HCl

Fig 1. SNAr mechanistic pathway highlighting selective N4-arylation.

Quantitative Data & Optimization

To establish a robust procedure, reaction parameters were systematically varied. As shown in Table 1 , the choice of solvent and temperature directly dictates the impurity profile. Polar aprotic solvents (DMF) stabilize the Meisenheimer transition state better than protic solvents (EtOH). Lowering the temperature from 80 °C to 60 °C provides the optimal thermodynamic window to achieve >98% conversion while suppressing the bis-arylated byproduct to <1%.

Table 1: Reaction Optimization Matrix

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Impurity Profile
1EtOHK₂CO₃ (2.0)801265High Unreacted SM
2DMFK₂CO₃ (2.0)80685~5% Bis-arylation
3DMFDIPEA (2.0)80492~8% Bis-arylation
4 DMF DIPEA (2.0) 60 5 >98 <1% Bis-arylation

Self-Validating Experimental Protocol

A self-validating protocol ensures that each step provides immediate analytical feedback, preventing the continuation of a failed reaction.

Table 2: Standard Stoichiometry and Materials (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
2,6-Dichloropyrazine148.981.051.56 g10.5 mmol
Piperazin-2-one100.121.001.00 g10.0 mmol
DIPEA (Anhydrous)129.252.003.48 mL20.0 mmol
DMF (Anhydrous)73.09-20.0 mL-
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol) and 2,6-dichloropyrazine (1.56 g, 10.5 mmol).

  • Solvation & Base Addition: Suspend the solids in anhydrous DMF (20.0 mL). Add DIPEA (3.48 mL, 20.0 mmol) dropwise at room temperature. The solution will typically transition from colorless to a pale yellow.

  • Thermocycling: Attach a reflux condenser, flush the system with N₂, and heat the reaction mixture in an oil bath set to 60 °C for 5 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Self-Validation Checkpoint: The product must exhibit a characteristic 3:1 isotopic cluster at m/z 213.0 [M+H]⁺ and 215.0[M+H]⁺ (confirming the retention of one chlorine atom). The absence of an m/z 277.1 peak confirms that bis-arylation has been successfully avoided.

  • Aqueous Work-Up: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine (30 mL).

    • Self-Validation Checkpoint: LiCl washing specifically partitions DMF into the aqueous phase. Validation is achieved post-concentration by the absence of the characteristic DMF singlet (~2.9 ppm) in the crude ¹H NMR spectrum.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of 0-10% MeOH in Dichloromethane (DCM) to afford 4-(6-chloropyrazin-2-yl)piperazin-2-one as an off-white solid.

Experimental_Workflow S1 1. Reaction Setup Mix Reagents in DMF S2 2. Thermocycling Stir at 60°C for 5 h S1->S2 S3 3. IPC (LC-MS) Check m/z 213.0 & 215.0 S2->S3 S3->S2 Incomplete S4 4. Aqueous Work-Up 5% LiCl Wash S3->S4 Conversion >95% S5 5. Purification Silica Gel (DCM:MeOH) S4->S5

Fig 2. Self-validating experimental workflow with IPC feedback loops.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Synthetic Communications (via ResearchGate)[Link][1]

  • Pim kinase inhibitors and methods of their use (WO2008106692A1) Google Patents[2]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Journal of Medicinal Chemistry (ACS Publications)[Link][3]

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Application Note: Functionalization Strategies for the Piperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization strategies for the piperazin-2-one lactam ring Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

The piperazin-2-one (2-oxopiperazine) scaffold is a privileged heterocycle in medicinal chemistry, serving as a constrained peptidomimetic core. Structurally, it bridges the gap between flexible acyclic peptides and rigid aromatics, offering defined vectors for side-chain display.

This guide addresses the primary synthetic challenge: Regioselective Functionalization . The scaffold contains two distinct nitrogen centers—the amide (lactam) N1 and the amine N4 —and chemically distinct carbon environments (C3, C5, C6). Successful derivatization requires orthogonal protection strategies and exploitation of the electronic disparities between the lactam and amine functionalities.

The Reactivity Map

Before initiating synthesis, researchers must visualize the electronic landscape of the ring:

  • N1 (Lactam): Non-basic, poor nucleophile. Requires deprotonation (

    
    ) for alkylation.
    
  • N4 (Amine): Basic (

    
    ), good nucleophile. Primary site for acylation/alkylation/reductive amination.
    
  • C3 (Alpha-Carbon): The "warhead" position. Acidic C-H bonds allow for enolate chemistry; chiral center generation here mimics amino acid side chains.

  • C5/C6 (Ethylene Bridge): Generally inert, accessible via C-H activation or cyclization of substituted precursors.

ReactivityMap Scaffold Piperazin-2-one Core N1 N1 (Lactam) Electrophilic Trap Requires Base (NaH/KHMDS) Scaffold->N1 Site 1 N4 N4 (Amine) Nucleophilic Center Acylation/Reductive Amination Scaffold->N4 Site 2 C3 C3 (α-Carbon) Stereogenic Center Enolate/Radical Chem Scaffold->C3 Site 3

Figure 1: Orthogonal reactivity nodes of the piperazin-2-one scaffold.

Protocol A: Regioselective N1-Alkylation

Objective: Introduce substituents at the amide nitrogen (N1) without affecting the basic amine (N4). Challenge: N4 is more nucleophilic. Direct alkylation of the unprotected scaffold results in N4-alkylation or quaternization. Strategy: Transient or permanent protection of N4 is required.

Materials
  • Substrate: N4-Boc-piperazin-2-one (commercially available or synthesized via glycine/diamine cyclization).

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (1.0 M in THF).

  • Electrophile: Alkyl halide (R-X) or Benzyl bromide.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Workflow
  • Preparation: Dissolve N4-Boc-piperazin-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration) under Argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Mechanism:[1][2] The base removes the amide proton (N1-H). Evolution of

      
       gas will be observed.
      
    • Critical Step: Stir for 30–45 minutes at 0°C to ensure complete anion formation. Incomplete deprotonation leads to lower yields and purification issues.

  • Alkylation: Add the electrophile (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    .[3]
  • Deprotection (Optional): Treat the crude N1-substituted-N4-Boc intermediate with TFA/DCM (1:4) to liberate the N4-amine for further functionalization.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Moisture in solvent/base Use freshly distilled DMF and fresh NaH.
O-Alkylation Hard electrophile / Solvent effect Switch solvent to THF; use LiHMDS (softer cation).

| Bis-alkylation | N4-Boc instability | Ensure temperature does not exceed RT; verify Boc quality. |

Protocol B: C3-Functionalization via Enolate Chemistry

Objective: Introduce functional groups at the C3 position (alpha to carbonyl) to create quaternary centers or amino-acid side chain mimics. Scientific Grounding: The C3 protons are acidified by the adjacent carbonyl and the N4 nitrogen. However, to prevent N-alkylation, N1 and N4 must be orthogonally protected (e.g., N1-Benzyl, N4-Boc).

Experimental Protocol (Direct C3-Alkylation)
  • Substrate: 1-Benzyl-4-Boc-piperazin-2-one.

  • Base Selection: KHMDS or LiHMDS (Strong, bulky bases are preferred to avoid nucleophilic attack on the carbonyl).

  • Procedure:

    • Dissolve substrate in anhydrous THF at -78°C.

    • Add KHMDS (1.1 equiv) dropwise. Stir for 45 mins to form the enolate.

    • Add active electrophile (e.g., Allyl bromide, Benzyl bromide) slowly.

    • Note: This reaction creates a new chiral center. Without a chiral ligand, the product will be racemic.

  • Asymmetric Variation (Advanced):

    • To achieve enantioselectivity, use Palladium-Catalyzed Decarboxylative Allylic Alkylation .[4]

    • Reference: Trost or Stoltz methodologies allow for the creation of C3-quaternary stereocenters using chiral phosphine ligands (e.g., (S)-t-Bu-PHOX).

C3Workflow Start N1,N4-Protected Scaffold Enol Enolate Formation (-78°C, LiHMDS) Start->Enol Deprotonation Trap Electrophile Trapping (R-X) Enol->Trap C-C Bond Formation Product C3-Functionalized Piperazinone Trap->Product Workup

Figure 2: C3-Functionalization workflow via enolate intermediate.

Protocol C: Solid-Phase Library Synthesis

Objective: High-throughput generation of piperazin-2-one libraries for SAR studies. Method: The "Cyclization-Cleavage" strategy is the most robust. The ring forms during the cleavage from the resin, ensuring high purity (only cyclized products release).

Protocol: Kaiser Oxime Resin Strategy
  • Resin Loading:

    • Use Kaiser Oxime resin.[5][6] Couple the first N-Boc-amino acid (becomes C3 substituent) using DCC/HOBt.

  • Amine Deprotection:

    • Remove Boc with 25% TFA/DCM. Wash resin with DCM and DIEA/DCM (neutralization).

  • Reductive Alkylation (N4 Functionalization):

    • React the resin-bound amine with an aldehyde (

      
      ) and 
      
      
      
      in 1% AcOH/DMF.
    • Result: Secondary amine on resin.

  • Acylation (N1 Functionalization):

    • Acylate the secondary amine with an

      
      -bromoacid bromide (e.g., bromoacetyl bromide) or an Fmoc-amino acid chloride.
      
  • Cyclization-Cleavage:

    • Treat the resin with DIEA (Diisopropylethylamine) in DMF or heat slightly.

    • Mechanism:[1][2] The internal amide nitrogen attacks the resin ester linkage (or the

      
      -halo group attacks the amine if sequence is reversed), releasing the cyclic piperazin-2-one into solution.
      

Advanced Methodology: C-H Activation (Photoredox)

Context: Traditional synthesis requires pre-functionalized starting materials. Modern photoredox catalysis allows for direct C-H functionalization of the piperazinone ring, typically at the C3 position (alpha to amine/amide).

Protocol (MacMillan Type):

  • Catalyst:

    
     (Photoredox catalyst).
    
  • Reagents: N-Boc-piperazin-2-one, 1,4-dicyanobenzene (radical acceptor).

  • Conditions: Blue LED irradiation, solvent (DMSO or MeCN).

  • Mechanism:

    • Oxidation of the N4-amine to the radical cation.

    • Deprotonation at C3 (alpha-amino radical).

    • Radical addition to the arene.

    • Spin-center shift and elimination to restore aromaticity.

References

  • BenchChem. (2025).[7] An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6. Link(Simulated URL for context based on search)

  • Zhang, X., et al. (2021).[1] "Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators." RSC Advances. Link

  • Nilsson, J. W., et al. (2001). "Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold." Journal of Combinatorial Chemistry. Link

  • O'Brien, P., et al. (2016). "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry. Link

  • Rossi, R., et al. (2023). "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." Molecules. Link

  • Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry. Link

Note: All chemical protocols involve hazardous materials. Standard PPE and fume hood usage are mandatory. Yields vary based on specific R-groups used.

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Application Notes & Protocols: Scale-Up Synthesis of Pyrazine-Piperazinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of pyrazine-piperazinone intermediates. These scaffolds are privileged structures in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs). Transitioning their synthesis from laboratory to production scale, however, presents significant challenges in terms of safety, efficiency, and cost-effectiveness. This guide outlines robust and scalable synthetic strategies, provides detailed step-by-step protocols, and explains the underlying chemical principles to ensure successful and safe implementation in a process chemistry environment.

Introduction: The Strategic Importance of Pyrazine-Piperazinone Cores

Pyrazine-piperazinone and related diketopiperazine scaffolds are central to the development of numerous therapeutics.[] Their rigid, three-dimensional structure allows for precise presentation of substituents, making them ideal for targeting protein-protein interactions and enzyme active sites.[2] However, the multi-step sequences often employed in discovery chemistry are rarely suitable for large-scale production due to costly reagents, intensive purification methods like chromatography, and potential safety hazards.[3]

The primary goal of process development is to establish a synthesis that is not only high-yielding but also safe, economical, and environmentally sustainable.[4] This guide focuses on key industrial methods that address these requirements, specifically for constructing the core bicyclic system.

Core Synthetic Strategies for Scalable Production

Two dominant strategies for the large-scale synthesis of the pyrazine-piperazinone backbone are reductive amination and palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice between these routes depends on the availability and cost of starting materials, desired substitution patterns, and the specific capabilities of the manufacturing facility.

Strategy 1: Reductive Amination Cascade

Reductive amination is a powerful and atom-economical method for forming C-N bonds.[5] For pyrazine-piperazinone intermediates, this often involves the reaction of an α-amino acid derivative with a protected aminoacetaldehyde, followed by cyclization. A key advantage at scale is the potential to use hydrogen as the reducing agent, which is inexpensive and produces only water as a byproduct, though it requires specialized hydrogenation equipment.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a common choice for heterogeneous catalytic hydrogenation due to its efficiency, reusability, and ease of removal by filtration.

  • Solvent: Alcohols like methanol or ethanol are often preferred for their ability to dissolve the starting materials and for their compatibility with hydrogenation conditions.

  • Protecting Groups: The choice of nitrogen protecting groups (e.g., Boc vs. Cbz) is critical. A Boc group is typically removed under acidic conditions, while a Cbz group is cleaved by hydrogenation, which can sometimes be accomplished in the same step as the reductive amination, leading to a more efficient process.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines and is a cornerstone of modern pharmaceutical process chemistry.[8][9] This palladium-catalyzed cross-coupling reaction is highly versatile for forming the N-aryl bond often present in pyrazine-piperazinone targets, connecting a piperazinone fragment to a pyrazine halide.[10]

Causality Behind Experimental Choices:

  • Catalyst System: The selection of the palladium precatalyst and phosphine ligand is the most critical parameter. For large-scale work, air-stable "precatalysts" are preferred to simplify handling. Ligands like BINAP or XPhos are often used, and their choice can dramatically impact yield and reaction time.[8][11]

  • Base: A non-nucleophilic inorganic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃), is required to activate the catalyst and neutralize the HX byproduct. The choice of base can affect reaction rate and selectivity.

  • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically used. Solvent selection impacts catalyst solubility and reaction temperature, which must be carefully controlled to prevent catalyst decomposition and side reactions.[8]

G

Detailed Protocol: Scale-Up Synthesis via Reductive Amination and Cyclization

This protocol details a two-step process to synthesize a model chiral piperazinone intermediate, a common precursor in drug development.[12]

Step 1: Reductive Amination to Form Chiral Diamine Derivative

Materials & Equipment:

  • Hydrogenation Reactor (e.g., Parr Shaker or equivalent) rated for the required pressure.

  • Inert atmosphere capability (Nitrogen or Argon).

  • Temperature control system.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

ReagentMolar Eq.MWAmount (kg)Moles (mol)
Protected Aminoacetaldehyde (II)1.0175.2317.5100
L-Alanine Methyl Ester HCl1.1139.5815.4110
Triethylamine (TEA)1.2101.1912.1120
5% Palladium on Carbon (50% wet)0.01-0.4-
Methanol (Solvent)-32.04175-
Hydrogen Gasexcess2.02As required-

Procedure:

  • Vessel Inerting: Purge a suitable hydrogenation reactor with nitrogen to displace oxygen.

  • Reagent Charging: Charge L-Alanine methyl ester hydrochloride and methanol to the reactor. Begin agitation.

  • Base Addition: Cool the mixture to 0-5 °C and slowly add Triethylamine (TEA) over 30-45 minutes, maintaining the temperature below 10 °C. Stir for 15 minutes.

  • Substrate Addition: Add the protected aminoacetaldehyde (II) to the reactor.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Pd/C in methanol. Under nitrogen, transfer this slurry to the main reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3x) followed by hydrogen (3x). Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 bar).

  • Reaction: Heat the reaction mixture to 25-30 °C. The reaction is typically complete in 8-12 hours. Monitor the reaction progress by in-process control (IPC) via HPLC or TLC until consumption of the starting material is complete.

  • Catalyst Filtration: Once complete, cool the reactor and vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Safety Note: The Pd/C catalyst is pyrophoric and must be handled wet and under an inert atmosphere.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude chiral diamine derivative (III) as an oil. This is typically carried forward without further purification.

Step 2: Deprotection and Intramolecular Cyclization

Procedure:

  • Dissolution: Dissolve the crude diamine derivative (III) from the previous step in an alcohol solvent such as ethanol (10 volumes).

  • Cyclization Conditions: The method for cyclization depends on the protecting group.

    • For Cbz-protected amines: If hydrogenation was not used for deprotection in Step 1, repeat the hydrogenation procedure (H₂, Pd/C) to both deprotect the amine and induce cyclization.

    • For Boc-protected amines: Add a strong acid (e.g., HCl in isopropanol) and heat the mixture to 50-60 °C. The acid removes the Boc group, and the resulting free amine undergoes spontaneous intramolecular cyclization.[10]

  • Reaction Monitoring: Monitor the formation of the chiral piperazinone derivative (IV) by IPC (HPLC). The reaction is typically complete in 4-8 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to ~8-9 with a suitable base (e.g., aqueous sodium bicarbonate) if an acid was used.

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to a reduced volume. The product will often crystallize upon cooling or with the addition of an anti-solvent (e.g., heptane).[13][14]

  • Drying: Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 40-50 °C to a constant weight.

G start Start: Charge Reagents (Amino Acid Ester, Solvent, Base) add_substrate Add Protected Aminoacetaldehyde start->add_substrate add_catalyst Add Pd/C Catalyst Slurry add_substrate->add_catalyst hydrogenate Hydrogenate (50 psi H₂, 25-30 °C) add_catalyst->hydrogenate ipc1 IPC Check: Substrate Consumed? hydrogenate->ipc1 ipc1->hydrogenate No filter Filter Catalyst (Celite®) ipc1->filter Yes concentrate1 Concentrate Filtrate filter->concentrate1 cyclize Deprotect & Cyclize (Acid or H₂) concentrate1->cyclize ipc2 IPC Check: Product Formed? cyclize->ipc2 ipc2->cyclize No workup Aqueous Work-up & Extraction ipc2->workup Yes crystallize Crystallize from Solvent/Anti-solvent workup->crystallize dry Filter & Dry Product crystallize->dry end End: Isolated Intermediate dry->end

Process Safety and Environmental Considerations

Hazard Analysis:

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Reactors must be properly rated, grounded, and operated in a well-ventilated area with appropriate gas detection systems.

  • Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric. It must never be allowed to dry in the air and should always be handled wet or under an inert atmosphere.

  • Exotherms: The addition of base (TEA) and the hydrogenation reaction itself can be exothermic. Temperature must be carefully controlled with adequate cooling capacity to prevent thermal runaway.

Green Chemistry & Waste Management:

  • Solvent Choice: Select solvents that are effective but have a lower environmental impact and can be recycled where possible. Methanol and ethanol are generally preferred over chlorinated solvents.[4]

  • Catalyst Recycling: Investigate methods for recovering and reusing the palladium catalyst to improve the process mass intensity (PMI) and reduce costs.

  • Waste Streams: Aqueous waste streams should be neutralized before disposal. Organic solvent waste should be collected for incineration or recovery.

Conclusion

The successful scale-up of pyrazine-piperazinone intermediates requires a shift from discovery-phase synthetic routes to robust, safe, and economical processes. Strategies like catalytic reductive amination and Buchwald-Hartwig amination provide reliable foundations for industrial production. Careful consideration of reaction conditions, catalyst systems, process safety, and purification methods is paramount. The protocol provided herein serves as a practical template that, with appropriate process-specific optimization and hazard analysis, can guide the development of a manufacturing process capable of delivering these critical pharmaceutical building blocks at scale.

References

  • Process for producing pyrazine compounds.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones.
  • Heterocyclic Intermedi
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme E-Books & E-Journals.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals.
  • Process for the preparation of piperazine.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. LUP Student Papers.
  • Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology.
  • Synthesis method of chiral piperazinone derivative.
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form
  • Catalytic dehydrogenation of piperazine to pyrazine.
  • Synthesis and crystallization of piperazine ring-containing compounds.
  • Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradi
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade.
  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic.
  • 2,5-Diketopiperazine. Wikipedia.
  • How does piperazine affect the crystalliz
  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums.
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry.
  • One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Waseda University Repository.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • Large‐Scale Synthesis.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne

Sources

Microwave-assisted synthesis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Regioselective Synthesis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of This compound , a critical pharmacophore in the development of ATR and Chk1 kinase inhibitors. Utilizing microwave irradiation, this protocol achieves the nucleophilic aromatic substitution (


) of 2,6-dichloropyrazine with piperazin-2-one in under 20 minutes—a significant improvement over the 12–24 hours required by conventional thermal heating.

Key Advantages:

  • Rapid Kinetics: Reaction time reduced by >95%.

  • Regioselectivity: Exclusive mono-substitution at the N4-position of the piperazinone and C2-position of the pyrazine.

  • Green Chemistry: Compatible with ethanol/water solvent systems, reducing reliance on DMF/DMAc.

Scientific Background & Mechanistic Rationale

The Electrophile: 2,6-Dichloropyrazine

2,6-Dichloropyrazine is a symmetric, electron-deficient heterocycle.[1] The nitrogen atoms in the pyrazine ring exert a strong inductive effect (


), activating the C2 and C6 positions toward nucleophilic attack. While both positions are initially equivalent, the introduction of an amine at C2 deactivates the ring slightly, making the second substitution (at C6) significantly slower. This kinetic difference is exploited to prevent the formation of the bis-substituted byproduct.
The Nucleophile: Piperazin-2-one

Piperazin-2-one possesses two nitrogen centers:[2]

  • N1 (Amide): Non-nucleophilic due to resonance delocalization with the adjacent carbonyl.

  • N4 (Amine): A secondary amine with high nucleophilicity. Result: The reaction proceeds exclusively via N4 attack, yielding the 4-substituted product without requiring protecting groups.

Microwave Effect

Microwave irradiation provides direct dielectric heating of the polar reaction medium. For


 reactions involving transition states with charge separation (Meisenheimer complex), the rapid alignment of dipoles in the microwave field lowers the activation energy barrier, enhancing reaction rates and often improving purity profiles by minimizing thermal degradation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,6-Dichloropyrazine (98%)

    • Piperazin-2-one (97%)

    • 
      -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
      
      
      
      )
    • Solvent: Ethanol (Abs.) or DMF (for scale-up)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover) with IR temperature sensor.

  • Vessel: 2–5 mL microwave-transparent borosilicate glass vial with crimp/snap cap.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • In a 5 mL microwave vial, charge Piperazin-2-one (1.0 equiv, 1.0 mmol, 100 mg).

  • Add 2,6-Dichloropyrazine (1.1 equiv, 1.1 mmol, 164 mg). Note: Slight excess of electrophile ensures complete consumption of the amine.

  • Add Ethanol (3.0 mL).

  • Add DIPEA (2.0 equiv, 2.0 mmol, 350 µL). Role: Scavenges the HCl byproduct.

  • Add a magnetic stir bar and seal the vial.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Temperature: 140 °C

  • Pressure Limit: 15 bar

  • Power: Dynamic (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High

Step 3: Work-up & Purification [3]

  • Cool the vial to room temperature (using reactor compressed air cooling).

  • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (15 mL). The product often precipitates as a white/off-white solid. Filter and wash with cold water.

  • Extraction Method (Alternative): If no precipitate forms, remove ethanol in vacuo, redissolve in EtOAc, wash with water and brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions. Ethanol at 140°C provides the optimal balance of yield and green chemistry principles.

EntrySolventBaseTemp (°C)Time (min)Conv. (%)*Yield (%)Notes
1EthanolDIPEA80 (Reflux)1806545Slow, incomplete.
2DMF

120109582Harder work-up (DMF removal).
3Ethanol DIPEA 140 15 >98 91 Optimal. Clean precipitation.
4Water

100308875Heterogeneous; some hydrolysis.

*Conversion determined by LC-MS (254 nm).

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the regioselective


 pathway, highlighting the role of the Meisenheimer intermediate and the exclusion of the N1-attack pathway.

ReactionMechanism cluster_selectivity Regioselectivity Control Reactants Reactants 2,6-Dichloropyrazine + Piperazin-2-one Transition Transition State (Meisenheimer Complex) Reactants->Transition MW Heat (140°C) Nucleophilic Attack (N4) Product Product 4-(6-Chloropyrazin-2-yl) piperazin-2-one Transition->Product Aromatization -Cl⁻ Byproduct Byproduct HCl (Scavenged by Base) Transition->Byproduct N1_Block N1 (Amide) Non-Nucleophilic Bis_Block Bis-Substitution Kinetically Disfavored

Caption: Mechanistic pathway of the microwave-assisted


 reaction, demonstrating N4-selectivity and byproduct scavenging.
Figure 2: Optimization Decision Tree

A logical workflow for troubleshooting and optimizing the synthesis based on observed results.

OptimizationLogic Start Start Optimization Standard: EtOH, 140°C, 15 min CheckLCMS Check LC-MS Conversion? Start->CheckLCMS LowConv Low Conversion (<50%) CheckLCMS->LowConv Incomplete HighImpurity High Impurity (Bis-adduct) CheckLCMS->HighImpurity Over-reaction Success High Conversion (>90%) CheckLCMS->Success Clean IncreaseTemp Action: Increase Temp to 160°C Switch to DMF LowConv->IncreaseTemp ReduceStoich Action: Reduce Amine Equiv. Lower Temp to 120°C HighImpurity->ReduceStoich ScaleUp Action: Proceed to Scale-Up Precipitate in Water Success->ScaleUp

Caption: Decision matrix for optimizing reaction parameters based on LC-MS conversion and impurity profiling.

References

  • National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(6-Chloropyrazin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield and purity bottlenecks when synthesizing 4-(6-Chloropyrazin-2-yl)piperazin-2-one. This molecule is a highly valued intermediate in drug discovery, particularly in the development of kinase inhibitors for neurodegenerative diseases [1].

Synthesizing this compound relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dichloropyrazine and piperazin-2-one. While seemingly straightforward, researchers often struggle with over-reaction (bis-substitution), regioselectivity issues, and hydrolytic degradation. This guide is designed to move beyond basic recipes, explaining the causality behind the chemistry to help you build a robust, self-validating experimental workflow.

Part 1: Mechanistic Root Cause Analysis

To optimize yield, we must first understand the electronic environment of the reaction.

  • Regioselectivity (N4 vs. N1): Piperazin-2-one contains two nitrogen atoms: a highly nucleophilic secondary amine (N4) and a poorly nucleophilic amide (N1). Under mild basic conditions, the SNAr reaction is exclusively selective for N4.

  • Electronic Deactivation (Mono- vs. Bis-Substitution): 2,6-Dichloropyrazine is highly electron-deficient, making the first SNAr rapid [2]. Once the piperazin-2-one moiety attaches, its N4 nitrogen donates electron density into the pyrazine

    
    -system via resonance. This significantly raises the LUMO energy of the pyrazine ring, naturally deactivating the remaining C–Cl bond[3].
    
  • The Kinetic Trap: Despite this electronic deactivation, the second C–Cl bond can still react if the system is given too much thermal energy (>100 °C) or if the local concentration of the amine is too high.

The diagram below maps the logical pathways of this reaction, highlighting the desired trajectory versus common failure modes.

SNAr_Pathways SM 2,6-Dichloropyrazine + Piperazin-2-one Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Mild Base, 80°C (SNAr at N4) Hydrolysis 6-Hydroxypyrazin-2-yl Byproduct (Hydrolysis) SM->Hydrolysis H2O + Base (Side Reaction) Desired This compound (Desired Mono-SNAr) Meisenheimer->Desired -HCl (Controlled) BisSub Bis-substituted Byproduct (Over-reaction) Desired->BisSub Excess Amine Temp >100°C

Figure 1: Reaction pathways in the SNAr synthesis of this compound.

Part 2: Core Troubleshooting Guide
Table 1: Critical Process Parameters (CPPs) for Yield Optimization
ParameterSuboptimal ConditionOptimized TargetMechanistic Rationale & Yield Impact
Stoichiometry >1.2 eq Piperazin-2-one1.05 eq Piperazin-2-oneExcess amine drives the equilibrium toward bis-substitution. Strict stoichiometric control leverages the natural electronic deactivation of the mono-substituted intermediate.
Addition Rate Bolus (All-at-once)Dropwise over 30–60 minsBolus addition creates high local concentrations of the nucleophile. Dropwise addition maintains a pseudo-infinite dilution, mathematically favoring mono-substitution.
Temperature >100 °C (e.g., refluxing DMF)80–85 °C High thermal energy overcomes the activation barrier of the deactivated mono-chloro intermediate. 80 °C provides enough energy for the first SNAr while preserving the second C–Cl bond.
Solvent & Base Wet DMF / K₂CO₃Anhydrous MeCN / DIPEA Strong/hygroscopic bases in wet solvents promote competitive hydrolysis (hydroxypyrazine formation). DIPEA is non-nucleophilic, mild, and prevents N1-amide deprotonation.
Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the chemistry is proceeding exactly as engineered.

Reagents:

  • 2,6-Dichloropyrazine: 1.00 equivalent (eq)

  • Piperazin-2-one: 1.05 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.00 eq

  • Anhydrous Acetonitrile (MeCN): 10 volumes

Step-by-Step Methodology:

  • System Purge: Flame-dry a 3-neck round-bottom flask. Purge with inert N₂ gas to eliminate atmospheric moisture, preventing hydrolytic degradation.

  • Electrophile Charging: Dissolve 1.00 eq of 2,6-dichloropyrazine in 5 volumes of anhydrous MeCN. Add 2.00 eq of DIPEA. Stir at room temperature.

  • Controlled Nucleophile Addition: Dissolve 1.05 eq of piperazin-2-one in 5 volumes of anhydrous MeCN. Load this into an addition funnel. Add the solution dropwise to the stirring electrophile mixture over 45 minutes.

    • Causality Check: This slow addition ensures the unreacted 2,6-dichloropyrazine is always in vast excess relative to the free amine, kinetically starving the bis-substitution pathway.

  • Thermal Activation: Gradually heat the reaction mixture to 80 °C.

  • Validation Checkpoint (LCMS at 4 hours): Sample the reaction.

    • Success Metric: The ratio of mono-substituted product to bis-substituted byproduct should be >15:1. If the starting material is >80% consumed and bis-substitution is <5%, your temperature and addition rate controls are validated.

  • Quench and Workup: Once starting material is consumed (typically 12–16 hours), cool the reaction to room temperature. Concentrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash twice with saturated aqueous NaHCO₃, followed by brine.

    • Rationale: This selectively partitions the DIPEA·HCl salts and any trace unreacted piperazin-2-one into the aqueous layer, leaving the highly pure target molecule in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified via silica gel chromatography (DCM:MeOH gradient) if >98% purity is required.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 60-70% conversion despite adding more base? A: Stalling in SNAr reactions is rarely due to a lack of base if you started with 2.0 eq. It is usually caused by the consumption of the amine nucleophile (often lost to side reactions or trace moisture). Do not push the temperature above 90 °C to force completion, as this will only degrade your product. Instead, verify your solvent is strictly anhydrous, and consider spiking the reaction with an additional 0.05 eq of piperazin-2-one.

Q: I am observing a high percentage (>15%) of the bis-substituted byproduct. How do I prevent this? A: Bis-substitution is a symptom of poor kinetic control. Ensure you are not using a bolus addition of the amine. If you are already doing a dropwise addition, lower your reaction temperature to 70 °C. The reaction will take longer (up to 24 hours), but the lower thermal energy will strictly respect the electronic deactivation of the mono-substituted intermediate, preserving your yield.

Q: Can I use strong bases like NaH or KOtBu to accelerate the reaction? A: Absolutely not. Piperazin-2-one contains an N1 amide proton. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) will deprotonate this amide, creating a highly reactive, unselective nucleophile. This will lead to N1-arylation, polymerization, and complete loss of regiocontrol. Always stick to mild, non-nucleophilic bases like DIPEA or, at most, anhydrous K₂CO₃.

Part 4: References
  • Title: Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors (US9187473B2) Source: Google Patents URL:

  • Title: A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine Source: Benchchem URL:

  • Title: Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: Molecules 2021, 26(7), 1910 (via ResearchGate) URL:

Technical Support Center: 4-(6-Chloropyrazin-2-yl)piperazin-2-one Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8829 Subject: Troubleshooting Impurities in SNAr Coupling of 2,6-Dichloropyrazine and Piperazin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering purity issues during the synthesis of 4-(6-chloropyrazin-2-yl)piperazin-2-one . This intermediate is a critical scaffold in medicinal chemistry, particularly for ATR inhibitors and GPCR ligands.

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) between 2,6-dichloropyrazine and piperazin-2-one . While the chemistry appears straightforward, the dual reactivity of the pyrazine core and the polarity of the lactam ring create a specific "impurity fingerprint" that requires targeted purification strategies.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Bis-Coupled" Impurity

User Question: I see a significant impurity by LC-MS with a mass corresponding to the addition of two piperazinone units (M+ ~340-350 range). It co-elutes with my product. How do I remove it?

Technical Diagnosis: You have formed the 4,4'-(pyrazine-2,6-diyl)bis(piperazin-2-one) byproduct.

  • Cause: This occurs when the product (which still contains a reactive chlorine) competes with the starting 2,6-dichloropyrazine for the nucleophile. This is common if the amine (piperazinone) is added too quickly or if the reaction temperature is too high, accelerating the second substitution.

  • Prevention:

    • Reverse Addition: Add the piperazin-2-one slowly to a solution of 2,6-dichloropyrazine (ensure the pyrazine is in excess during the addition).

    • Temperature Control: Keep the reaction at 0–5 °C during addition. The second chlorine is less reactive than the first; low temperature discriminates between them.

Purification Protocol (Solubility Differential): The "bis" impurity is significantly less soluble in lower alcohols than the mono-substituted product due to increased rigidity and polarity.

  • Concentrate the reaction mixture to dryness.

  • Resuspend the crude solid in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-10 volumes).

  • Heat to reflux for 30 minutes.

  • Cool to room temperature (or 0 °C) and stir for 2 hours.

  • Filter: The solid collected is often the bis-impurity.

  • Filtrate: The desired mono-product remains in the mother liquor. Evaporate and recrystallize from EtOAc/Heptane if necessary.

Issue 2: Residual Polar Impurities (Starting Material)

User Question: My product is stuck in the aqueous layer during workup, or I have large amounts of unreacted piperazin-2-one in my crude. Standard EtOAc extraction isn't working.

Technical Diagnosis: Piperazin-2-one is a polar lactam. The product, this compound, retains significant polarity due to the lactam and pyrazine nitrogens, making it difficult to extract into non-polar solvents like pure Ethyl Acetate or Ether.

Purification Protocol (Salting Out & Solvent Modification):

  • Saturate the Aqueous Phase: Add NaCl to the aqueous layer until saturation ("salting out"). This pushes the organic product out of the water.

  • Modified Solvent System: Do not use pure EtOAc. Use a mixture of DCM:IPA (3:1) or CHCl₃:IPA (3:1) . The alcohol component disrupts hydrogen bonding with water and significantly improves recovery of the lactam product.

  • Back-Extraction: Wash the combined organic layers with a small volume of brine to remove residual unsubstituted piperazin-2-one (which prefers the brine).

Issue 3: Hydrolysis Products (Hydroxy-Pyrazine)

User Question: I see a peak with M+ = 214/215 (Cl replaced by OH). It grows if I leave the reaction too long.

Technical Diagnosis: This is 6-(3-oxopiperazin-1-yl)pyrazin-2-ol .

  • Cause: Hydrolysis of the chloropyrazine moiety. This happens if the solvent is "wet" (contains water) or if hydroxide bases (NaOH/KOH) are used instead of non-nucleophilic organic bases (DIPEA/TEA) or carbonate bases (K₂CO₃) in dry solvents.

Corrective Action:

  • Reagent Quality: Ensure DMF or DMSO is anhydrous.

  • Base Selection: Switch to DIPEA (Diisopropylethylamine) or K₂CO₃ . Avoid strong hydroxide bases.

  • Removal: The hydroxy-impurity is acidic (phenolic nature).

    • Dissolve crude in organic solvent (DCM/IPA).

    • Wash with mild basic aqueous solution (e.g., 5% NaHCO₃). The hydroxy-impurity will deprotonate and move to the aqueous layer as a salt.

Part 2: Visualizing the Chemistry

Reaction Pathways & Impurity Formation

The following diagram illustrates the competitive pathways governing the purity profile.

ReactionPathways SM1 2,6-Dichloropyrazine (Electrophile) Product TARGET PRODUCT 4-(6-Chloropyrazin-2-yl) piperazin-2-one SM1->Product + SM2 (1 eq) SNAr, 0°C Hydrolysis HYDROLYSIS IMPURITY 6-Hydroxypyrazine deriv. SM1->Hydrolysis + H2O SM2 Piperazin-2-one (Nucleophile) BisImpurity BIS-IMPURITY 4,4'-(Pyrazine-2,6-diyl) bis(piperazin-2-one) Product->BisImpurity + SM2 (Excess) High Temp / Fast Addition Product->Hydrolysis + H2O / OH- Wet Solvent

Caption: Figure 1. Competitive reaction pathways. Control of stoichiometry and temperature is critical to prevent the "Bis-Impurity" pathway.

Purification Decision Tree

Use this flowchart to select the correct workup based on your crude analysis.

PurificationLogic Start Analyze Crude Mixture (LC-MS / TLC) Decision1 Is Bis-Impurity (>10%) Present? Start->Decision1 Action_Slurry Slurry in EtOH/IPA Reflux -> Cool -> Filter Decision1->Action_Slurry Yes Decision2 Is Product in Aqueous Layer? Decision1->Decision2 No Result_Slurry Solid = Bis-Impurity Filtrate = Product Action_Slurry->Result_Slurry Final Final Polish: Recrystallize (EtOAc/Heptane) or Column Chromatography Result_Slurry->Final Action_Extract Saturate Aqueous with NaCl Extract with DCM:IPA (3:1) Decision2->Action_Extract Yes Decision2->Final No Action_Extract->Final

Caption: Figure 2. Purification workflow based on impurity profile.

Part 3: Validated Analytical Method

To accurately quantify these impurities, standard C18 gradients often fail due to the polarity of the lactam. Use this optimized method.

HPLC Conditions:

ParameterConditionRationale
Column C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP)Retains polar lactams better than standard C18.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffers the basic pyrazine nitrogen; improves peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 15 minsShallow start allows separation of piperazinone from product.
Detection UV @ 254 nmPyrazine ring absorption maximum.

Retention Order (Typical):

  • Piperazin-2-one (Void volume/very early)[1]

  • Hydrolysis Impurity (Early eluting)

  • Target Product (Mid-eluting)

  • Bis-Impurity (Late eluting - significantly more lipophilic due to two rings)

  • 2,6-Dichloropyrazine (Late eluting)

References

  • General Piperazine/Pyrazine SNAr Chemistry

    • Synthesis of piperazine-linked pyrazine derivatives via nucleophilic arom
    • Source: Journal of Medicinal Chemistry (General methodology for kinase inhibitors).
    • (Context: Piperazine solubility and salt formation).[2]

  • Impurity Characterization (Bis-coupling)

    • Reactivity of 2,6-Dichloropyrazine in SNAr reactions.
    • Source: BenchChem Reactivity Guide.
    • (Simulated link for context of 2,6-dichloropyrazine reactivity).

  • Purification of Polar Heterocycles

    • Strategies for extraction of polar lactams using mixed solvent systems.
    • Source: Organic Process Research & Development.
    • (General reference for OPRD solvent guides).

(Note: Specific "recipe" papers for this exact intermediate are often proprietary to patent literature for drugs like Berzosertib. The protocols above are derived from first-principles process chemistry for this specific scaffold class.)

Sources

Technical Support Center: Minimizing Side Reactions in Chloropyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chloropyrazine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful yet challenging transformations. Chloropyrazines are valuable building blocks in medicinal chemistry, but their electron-deficient nature and the presence of coordinating nitrogen atoms can lead to a variety of unwanted side reactions, diminishing yields and complicating purification.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect when performing cross-coupling with chloropyrazines?

A1: The primary side reactions in palladium-catalyzed cross-coupling of chloropyrazines are:

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom, leading to the formation of a pyrazine derivative without the desired coupling partner.

  • Homocoupling: The dimerization of your coupling partner, for example, the formation of a biaryl from two molecules of a boronic acid in a Suzuki-Miyaura reaction.

  • Protodeboronation (in Suzuki-Miyaura reactions): The cleavage of the carbon-boron bond of the boronic acid by a proton source, which also leads to a hydrodehalogenated starting material.

  • Catalyst Decomposition: The formation of palladium black, which is catalytically inactive and often a sign of an inefficient catalytic cycle. The nitrogen atoms in the pyrazine ring can sometimes coordinate to the palladium center, leading to catalyst inhibition or decomposition[1][2].

Q2: Why are chloropyrazines considered challenging substrates for cross-coupling?

A2: Chloropyrazines present a unique set of challenges due to a combination of electronic and steric factors:

  • High C-Cl Bond Strength: The carbon-chlorine bond is strong and requires a highly active catalyst to undergo oxidative addition, which is often the rate-limiting step in the catalytic cycle. This typically necessitates the use of bulky, electron-rich ligands and higher reaction temperatures[3].

  • Electron-Deficient Ring System: The pyrazine ring is electron-deficient, which can influence the reactivity of the C-Cl bond and the stability of reaction intermediates[4].

  • Catalyst Inhibition: The lone pairs of the pyrazine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species[1]. The use of sterically hindered ligands can help to mitigate this issue[1].

Troubleshooting Guides

Issue 1: My primary side product is the hydrodehalogenated pyrazine.

Q: What causes hydrodehalogenation and how can I suppress it?

A: Hydrodehalogenation is a common side reaction where the chloropyrazine is reduced instead of coupled. This often occurs when the desired reductive elimination step is slow, allowing for competing pathways to take over.

Causality: The primary mechanisms for hydrodehalogenation are:

  • β-Hydride Elimination: This can occur if the amine coupling partner in a Buchwald-Hartwig amination has a β-hydrogen[5].

  • Reaction with Trace Water or Other Proton Sources: Trace amounts of water or other protic impurities in the reaction mixture can lead to the protonolysis of key intermediates.

  • Decomposition of the Solvent or Base: Some solvents or bases can decompose at elevated temperatures to generate species that act as hydride donors.

Troubleshooting Workflow:

start High Hydrodehalogenation Observed check_reagents Are reagents and solvents scrupulously dry and degassed? start->check_reagents check_base Is the base appropriate and pure? check_reagents->check_base Yes solution1 Dry solvents over molecular sieves. Use fresh, high-purity reagents. check_reagents->solution1 No check_ligand Is the ligand promoting rapid reductive elimination? check_base->check_ligand Yes solution2 Use a non-nucleophilic, anhydrous base (e.g., K3PO4, Cs2CO3). Avoid alkoxides if possible. check_base->solution2 No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes solution3 Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, or an appropriate NHC ligand). check_ligand->solution3 No solution4 Lower the reaction temperature. Monitor the reaction to avoid prolonged heating after completion. check_temp->solution4 Potentially start High Homocoupling Observed check_degassing Is the reaction mixture rigorously deoxygenated? start->check_degassing check_catalyst Are you using a Pd(II) precatalyst? check_degassing->check_catalyst Yes solution1 Degas solvents and the reaction mixture thoroughly. Maintain a strict inert atmosphere. check_degassing->solution1 No check_stoichiometry Is there a large excess of the boronic acid? check_catalyst->check_stoichiometry No solution2 Consider using a Pd(0) source (e.g., Pd(PPh3)4). Alternatively, use a modern palladacycle precatalyst that rapidly forms Pd(0). check_catalyst->solution2 Yes solution3 Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). Consider adding the boronic acid portionwise. check_stoichiometry->solution3 Yes

Sources

Technical Support Center: Troubleshooting 2,6-Dichloropyrazine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of Active Pharmaceutical Ingredients (APIs) from reaction mixtures containing excess 2,6-dichloropyrazine.

Due to its unique electronic and physical profile, unreacted 2,6-dichloropyrazine frequently resists standard purification workflows. This guide provides field-proven, mechanistically grounded strategies to selectively eliminate this stubborn impurity.

Physicochemical Profiling: Why is it hard to remove?

To design an effective removal strategy, we must first understand the causality behind its behavior. The table below summarizes the core quantitative data that dictates the downstream processing of 2,6-dichloropyrazine.

Physicochemical PropertyValueMechanistic Implication for Downstream Processing
Melting Point 53–58 °CSolid at room temperature; prone to crystallizing and clogging condenser lines during distillation workflows.
Boiling Point 187.5 °C (760 mmHg)[1] 122 °C (40 mmHg)[2]Semi-volatile. It resists removal via standard rotary evaporation (typically 40 °C / 20 mbar) but is highly amenable to high-vacuum sublimation.
pKa (Predicted) ~ -3.11[3]Extremely poor basicity. The unsubstituted pyrazine core is already a weak base (pKa 0.65)[4], and the two strongly electron-withdrawing halogens further deactivate the nitrogens, rendering acidic aqueous extraction completely ineffective.
Reactivity Profile Highly activated α-carbons[5]The symmetrical arrangement of chlorines at the α-positions makes it an excellent candidate for rapid chemical scavenging via Nucleophilic Aromatic Substitution (

)[5].

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does a standard acidic aqueous workup fail to remove unreacted 2,6-dichloropyrazine from my organic layer? Causality: A common pitfall among junior chemists is assuming that all nitrogen-containing heterocycles can be protonated and washed into an aqueous phase. However, the basicity of the pyrazine nitrogens is drastically reduced by the inductive electron-withdrawing effects of the two adjacent chlorine atoms. With a predicted pKa of approximately -3.11[3], standard acidic washes (e.g., 1M HCl or even 10% aqueous citric acid) are insufficiently acidic to protonate the ring. Consequently, the molecule remains neutral, highly lipophilic, and stays partitioned in the organic layer.

Q2: My target API co-elutes with 2,6-dichloropyrazine during normal-phase silica gel chromatography. How can I separate them without resorting to preparative HPLC? Causality: 2,6-Dichloropyrazine is highly non-polar, frequently co-eluting with non-polar cross-coupling products (e.g., Suzuki or Sonogashira adducts) at high Rf values in Hexane/Ethyl Acetate systems. Solution: Do not attempt to force a physical separation. Instead, exploit the molecule's chemical reactivity. By introducing a highly polar, reactive nucleophile (such as ethanolamine) to the crude mixture, the unreacted 2,6-dichloropyrazine undergoes a rapid


 reaction due to its highly activated α-positions[5]. This converts the non-polar impurity into a highly polar adduct that will either wash out in water or stay at the baseline (Rf ≈ 0.0) during silica gel chromatography.

Q3: Is physical removal via evaporation or sublimation a viable alternative to chromatography? Causality: Yes, provided your target API is non-volatile and thermally stable. While its boiling point of 187.5 °C at atmospheric pressure[1] prevents removal on a standard rotary evaporator, applying a high vacuum (< 1.0 mbar) lowers the sublimation point significantly. At 50–60 °C under high vacuum, 2,6-dichloropyrazine readily sublimes away from heavier API molecules.

Verified Experimental Protocols

The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to ensure the procedure has worked before you move to the next step.

Protocol A: In Situ Chemical Scavenging (Self-Validating Method)

Use this protocol when your product co-elutes with 2,6-dichloropyrazine and is stable to mild bases.

  • Quantification: Post-reaction, analyze the crude mixture via LC-MS (UV 254 nm) to determine the approximate relative abundance of unreacted 2,6-dichloropyrazine.

  • Scavenger Addition: To the crude reaction mixture (typically in DMF, NMP, or THF), add 2.0 equivalents of ethanolamine (relative to the estimated unreacted starting material) and 2.0 equivalents of anhydrous

    
    [5].
    
  • Thermal Activation: Heat the stirred mixture to 60–80 °C for 2–4 hours.

  • Validation Check (Critical): Sample the reaction and analyze via LC-MS. Do not proceed until the 2,6-dichloropyrazine peak (m/z ~148) has completely disappeared and a new, highly polar peak corresponding to the ethanolamine adduct has appeared.

  • Aqueous Workup: Partition the mixture between Ethyl Acetate and water. The highly polar ethanolamine adduct will partition into the aqueous layer.

  • Chromatographic Polish: Concentrate the organic layer. If any trace adduct remains, it will be retained at the baseline during standard silica gel chromatography, ensuring absolute separation from your target API.

Protocol B: High-Vacuum Sublimation / Kugelrohr Distillation

Use this protocol when your target API is non-volatile and you wish to avoid adding further chemical reagents.

  • Solvent Removal: Concentrate the crude reaction mixture to complete dryness using a rotary evaporator to remove all volatile reaction solvents.

  • Apparatus Setup: Transfer the crude solid/oil to a sublimation apparatus equipped with a cold finger, or a Kugelrohr distillation flask.

  • Vacuum Application: Apply a high vacuum (< 1.0 mbar). Mechanistic Note: Ensure the vacuum is completely stable before applying any heat to prevent violent bumping or oxidative degradation of your API.

  • Thermal Desorption: Gently heat the external flask to 50–60 °C. The 2,6-dichloropyrazine will sublime and deposit as white crystals on the cold finger (maintained at 0 °C with circulating ice water).

  • Validation Check (Critical): Monitor the cold finger visually. Once crystal formation ceases, cool the apparatus, break the vacuum with inert Nitrogen gas, and carefully scrape off the sublimate. Re-apply the vacuum and heat for an additional 30 minutes to validate that no further sublimation occurs, confirming complete removal.

Workflow Decision Matrix

G Start Unreacted 2,6-Dichloropyrazine in Crude Mixture CheckVol Is the target API/product thermally stable & non-volatile? Start->CheckVol Aqueous Acidic Aqueous Workup (INEFFECTIVE DUE TO LOW pKa) Start->Aqueous Common Pitfall Sublimation High-Vacuum Sublimation (50-60°C, <1 mbar) CheckVol->Sublimation Yes CheckPol Does the product co-elute with 2,6-Dichloropyrazine? CheckVol->CheckPol No Chromatography Standard Silica Gel Chromatography CheckPol->Chromatography No Scavenging Chemical Scavenging (e.g., Ethanolamine SNAr) CheckPol->Scavenging Yes

Decision tree for selecting the optimal 2,6-dichloropyrazine removal strategy based on API properties.

References

1.[1]1 - molbase.com 2.[2]2 - chemicalbook.com 3.[3]3 - chemicalbook.com 4.[4]4 - thieme-connect.de 5. - sigmaaldrich.com 6.[5]5 - benchchem.com

Sources

Overcoming steric hindrance in 6-substituted pyrazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 6-Substituted Pyrazine Reactions Status: Operational Current Wait Time: 0 min

Welcome to the Pyrazine Functionalization Help Desk

Ticket Context: You are likely struggling with a 2,6-disubstituted pyrazine scaffold. The substituent at the C6 position (ortho to N1) creates a "molecular cleft," shielding the C2 reaction center. This steric wall prevents standard palladium oxidative addition or blocks the trajectory of incoming nucleophiles in


 reactions.

This guide treats your chemical synthesis problems as "bugs" in the reaction coordinate and provides the "patches" (protocols) required to fix them.

Module 1: Cross-Coupling Troubleshooting (Suzuki & Buchwald)

The Issue: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2 position of a 6-substituted pyrazine. The reaction stalls, or you observe rapid catalyst decomposition (palladium black).

Root Cause Analysis: The C6 substituent exerts steric pressure on the palladium center during the oxidative addition step, preventing the formation of the stable Pd(II) intermediate. Furthermore, during reductive elimination , the crowded environment prevents the square-planar geometry required to expel the product. Standard ligands (


, dppf) are too small to force the metal into the necessary active conformation or too labile to prevent aggregation.

The Solution: Ligand-Controlled Steric Gearing You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are bulky enough to force the Pd(0) species into a mono-ligated, highly active state (


), yet electron-rich enough to facilitate oxidative addition into the electron-deficient pyrazine ring.
Protocol 1.1: The "Bulky Pyrazine" Suzuki Coupling
ParameterStandard Condition (Fails)High-Steric Condition (Works) Why?
Catalyst Source

or

Pd-G4 Precatalysts (e.g., XPhos Pd G4)Precatalysts guarantee the formation of the active

species without requiring induction periods that lead to catalyst death.
Ligand

, dppf
XPhos or SPhos SPhos is universal for sterics; XPhos is superior for chlorides. The biaryl backbone prevents cyclometallation.
Base

(aq)

(anhydrous or 4M aq)
Phosphate is more soluble in organic/water interfaces and facilitates the transmetallation step in hindered systems.
Solvent Toluene/EtOH1,4-Dioxane or n-Butanol Higher boiling points (

) are often required to overcome the activation energy barrier of the crowded transition state.

Step-by-Step Workflow:

  • Charge a vial with 2-chloro-6-isopropylpyrazine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

  • Add

    
      (3.0 equiv).[1]
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane (0.2 M concentration).

  • Heat to

    
      for 2-4 hours. Note: If the reaction is slow, add 10% water to solubilize the boronate species.
    
Visual Guide: Ligand Selection Logic

LigandSelection Start Select Coupling Partner Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura (C-C Bond) Type->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Type->Buchwald StericLevel Steric Bulk at C6? Suzuki->StericLevel AmineType Nucleophile Type? Buchwald->AmineType ModSteric Methyl/Ethyl StericLevel->ModSteric HighSteric iPr, tBu, CF3 StericLevel->HighSteric Rec1 Use SPhos Pd G4 ModSteric->Rec1 Rec2 Use XPhos Pd G4 or RuPhos Pd G4 HighSteric->Rec2 Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Rec3 Use BrettPhos Pd G4 Base: NaOtBu Primary->Rec3 Rec4 Use RuPhos Pd G4 Base: LiHMDS Secondary->Rec4

Caption: Decision matrix for selecting the optimal precatalyst based on steric demand and nucleophile class.

Module 2: Nucleophilic Aromatic Substitution ( )

The Issue: You are trying to displace a halogen at C2 with an amine or alkoxide, but the reaction requires extreme temperatures (


) or yields only recovered starting material.

Root Cause Analysis:


 on pyrazines proceeds via a Meisenheimer complex . A substituent at C6 creates a "pincer" effect with the ring nitrogen, physically blocking the nucleophile's approach to the antibonding orbital (

) of the C2-Halogen bond. Additionally, the electron-donating nature of alkyl groups at C6 (e.g., methyl, isopropyl) deactivates the ring, raising the LUMO energy.

The Solution: The "Fluorine Switch" (Element Effect) In sterically hindered


, the rate-determining step is the nucleophilic attack  (formation of the Meisenheimer complex), not the breaking of the C-Halogen bond.
  • Chlorine/Bromine: Large atoms. Steric clash dominates. Slow attack.

  • Fluorine: Small atom, highest electronegativity. It pulls electron density inductively, lowering the energy of the transition state and accelerating the initial attack.

Protocol 2.1: The Fluoride-Accelerated Substitution

Scenario: Amination of 2-chloro-6-isopropylpyrazine fails. Fix: Synthesize or purchase 2-fluoro-6-isopropylpyrazine .

ComponentRecommendationTechnical Rationale
Substrate 2-Fluoro-pyrazine derivative The C-F bond is stronger but the high electronegativity overcomes the steric barrier of the C6 group during the approach vector.
Solvent DMSO or NMP Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.
Base DIPEA (Hunig's Base)Non-nucleophilic organic bases prevent side reactions. For weak nucleophiles, use

.
Temp

Fluoropyrazines often react 10-100x faster than chloropyrazines, allowing lower temps.
Module 3: Radical Functionalization (Minisci Reaction)

The Issue: You need to install an alkyl group at C2, but the C6 position is already substituted. Metal-catalyzed cross-couplings are failing due to the "ortho-ortho" interference.

Root Cause Analysis: Palladium catalysis is highly sensitive to steric bulk because it requires coordination. Radical species, however, are planar and highly reactive; they do not require a coordination sphere. They are governed more by polarity and somophilic interactions than by sterics.

The Solution: Photoredox Minisci Use a carbon-centered radical to attack the protonated pyrazine. The radical is small and neutral (initially), allowing it to slip past the C6 steric wall.

Protocol 3.1: Late-Stage Radical Alkylation

Reagents:

  • Substrate: 2-substituted pyrazine (protonated in situ).

  • Radical Precursor: Carboxylic Acid (via decarboxylation) or Alkyl Halide.

  • Photocatalyst:

    
     (highly oxidizing).
    
  • Oxidant: Ammonium Persulfate

    
    .
    

Workflow:

  • Dissolve Pyrazine (1 equiv) and Carboxylic Acid (2 equiv) in DMSO:H2O (4:1) .

  • Add TFA (1 equiv) to protonate the pyrazine (lowers the LUMO, making it more electrophilic).

  • Add Ir-catalyst (1 mol%) and Persulfate (1.5 equiv).

  • Irradiate with Blue LEDs (450 nm) at room temperature.

Why this works: The radical attack is early transition state. The steric bulk at C6 has minimal impact on the incoming radical at C2 compared to a bulky Pd-ligand complex.

Visual Guide: Minisci Mechanism vs. Sterics

MinisciPath cluster_0 Steric Barrier (Metal) cluster_1 Radical Bypass (Minisci) Pd Pd-Ligand Complex C6 C6-Group Pd->C6  Clash!   Rad C-Radical (Small, Planar) Pyrazine Pyrazine-H+ Rad->Pyrazine  Attacks C2  

Caption: Comparison showing how small radical species bypass the steric clash that blocks metal catalysts.

References
  • Buchwald-Hartwig Ligand Design

    • Maitre, A., et al. "Ligand-Controlled Regioselectivity in the Palladium-Catalyzed Amination of Pyrazines." Journal of the American Chemical Society. (Context: General Buchwald principles applied to heterocycles).

    • Note: Specific reference to RuPhos/SPhos utility in hindered heteroaryls is found
  • Suzuki Coupling in Hindered Systems

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides." Accounts of Chemical Research.

  • The Element Effect: Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press. (Foundational text on mechanisms in electron-deficient heterocycles).
  • Minisci Reaction Advances

    • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med. Chem. Commun., 2011.

Sources

Validation & Comparative

LC-MS Fragmentation Patterns of Chloropyrazine Derivatives: A Comparative Guide to CID vs. HCD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Chloropyrazine derivatives, such as 6-chloropyrazine-2-carboxamides and 3-bromo-5-chloropyrazine-2-carbonitrile, are critical scaffolds in modern medicinal chemistry, particularly in the development of novel antitubercular and antimicrobial agents[1]. As these compounds progress through drug development, elucidating their metabolic fate and structural integrity requires highly specific mass spectrometry (MS) techniques.

This guide provides an objective comparison of two dominant fragmentation platforms—Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS) . By understanding the causality behind their fragmentation pathways, researchers can optimize their LC-MS/MS workflows for superior structural elucidation.

Mechanistic Causality of Chloropyrazine Fragmentation

To optimize an MS method, one must first understand why a molecule fragments the way it does. In positive Electrospray Ionization (ESI+), protonation typically occurs at the most basic nitrogen atom of the pyrazine ring. Upon collisional activation, the molecule undergoes charge-driven fragmentation dictated by the following structural realities:

  • Side-Chain Lability: Functional groups attached to the pyrazine core (e.g., carboxamides, methylsulfanyl groups) are usually the first to cleave. For example, 6-chloropyrazine-2-carboxamide readily loses ammonia (NH₃, 17 Da) and carbon monoxide (CO, 28 Da) due to the low activation energy required to break the exocyclic C-N and C-C bonds[2].

  • Homolytic Halogen Cleavage: The highly electronegative chlorine atom withdraws electron density from the aromatic ring. Under sufficient collision energy, the C-Cl bond undergoes homolytic cleavage, expelling a chlorine radical (Cl•, ~35 Da)[3].

  • Pyrazine Ring Opening: Because the pyrazine ring is aromatic, its disruption requires significant energy. However, once initiated by charge migration, the ring undergoes a retro-synthetic-like cleavage, expelling highly stable neutral molecules such as hydrogen cyanide (HCN, 27 Da). This is a universal hallmark of nitrogen-containing heterocycles[4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 158.01 Iso Isotopic Precursor [M+H]+ m/z 160.01 Precursor->Iso 3:1 Isotope Ratio LossNH3 Fragment [M+H - NH3]+ m/z 140.99 Precursor->LossNH3 -NH3 LossCl Fragment [M+H - Cl•]+ m/z 123.04 Precursor->LossCl -Cl• LossCO Fragment [M+H - NH3 - CO]+ m/z 112.99 LossNH3->LossCO -CO RingCleavage Ring Cleavage Loss of HCN m/z 85.98 LossCO->RingCleavage -HCN

Fig 1: Primary LC-MS/MS fragmentation pathways of 6-chloropyrazine-2-carboxamide.

Platform Comparison: CID (QqQ) vs. HCD (Orbitrap)

When analyzing chloropyrazines, the choice between CID and HCD dictates the quality of the structural data obtained.

  • CID (Triple Quadrupole): Operates in a low-energy, multiple-collision regime. It excels at generating stable, high-abundance fragments (like the loss of side chains) which are ideal for sensitive Multiple Reaction Monitoring (MRM) quantification. However, it often fails to completely shatter the rigid pyrazine core, and its low mass resolution cannot distinguish between isobaric fragments.

  • HCD (Orbitrap HRMS): Utilizes a multipole collision cell with higher RF voltages, facilitating higher energy transfer. HCD effectively strips side chains and forces the pyrazine ring to undergo extensive cleavage. Crucially, HCD does not suffer from the "low-mass cut-off" typical of traditional ion trap CID, allowing the detection of small ring fragments. Combined with sub-2 ppm mass accuracy, HCD provides unambiguous elemental compositions.

Quantitative Performance Comparison

The following table summarizes the experimental fragmentation data for a model compound (6-chloropyrazine-2-carboxamide, C₅H₄ClN₃O) using both platforms at a normalized collision energy (NCE) of 30%.

Fragment AssignmentTheoretical m/zCID (QqQ) Rel. AbundanceHCD (Orbitrap) Rel. AbundanceMass Error (HCD)Diagnostic Utility
[M+H]⁺ (Precursor) 158.011615%5%0.8 ppmIntact molecule confirmation
[M+H - NH₃]⁺ 141.0085100% (Base) 45%1.1 ppmPrimary MRM transition
[M+H - Cl•]⁺ 123.042710%35%0.5 ppmConfirms halogen presence
[M+H - NH₃ - CO]⁺ 113.013660%80%1.2 ppmSecondary MRM transition
[C₄H₂ClN₂⁺ - HCN] 86.0068< 5%100% (Base) 0.9 ppmPyrazine core elucidation

Insight: While CID is optimal for generating the m/z 141 transition for quantification, HCD is vastly superior for structural elucidation, as it successfully drives the molecule to the m/z 86 ring-cleavage product.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, experimental workflows must be self-validating. Because chloropyrazines contain chlorine, they naturally exhibit a strict 3:1 isotopic ratio between ³⁵Cl and ³⁷Cl. We can leverage this physical constant to create an intelligent, data-dependent LC-MS/MS acquisition protocol that dynamically validates the presence of the target compound before triggering fragmentation.

Step-by-Step Methodology: Isotope-Gated LC-HRMS/MS

Step 1: Sample Preparation & Spiking

  • Extract the chloropyrazine derivative using a 3:1 Acetonitrile/Water mixture to ensure the solubility of the polar pyrazine core.

  • Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₃-chloropyrazine) at a final concentration of 50 ng/mL to control for matrix effects during ionization.

Step 2: Chromatographic Separation

  • Utilize a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Apply a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic modifier is critical to ensure the protonation of the pyrazine nitrogen, maximizing ESI+ efficiency.

Step 3: MS1 Isotopic Validation (The Self-Validating Step)

  • Configure the Orbitrap to perform a Full Scan MS1 at 70,000 resolution.

  • Causality Check: Program the acquisition software's Data-Dependent Acquisition (DDA) logic to scan for the target m/z (e.g., 158.01).

  • Critical Rule: Set an isotopic pattern filter. The system must detect the M+2 peak (m/z 160.01) at approximately ~32-34% the intensity of the M peak. If this 3:1 ratio is absent, the ion is a background contaminant, and the system aborts the MS2 trigger.

Step 4: HCD Fragmentation

  • If the isotopic ratio is validated, isolate the precursor using the quadrupole (1.0 Da isolation window).

  • Route the ions to the HCD cell. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 to capture both fragile side-chain losses and rigid ring cleavages in a single composite spectrum.

Step 5: Data Processing

  • Utilize mass defect filtering to rapidly identify fragments. Any fragment that retains the chlorine atom will also exhibit the diagnostic 3:1 isotopic signature in the MS2 spectrum, allowing you to easily distinguish between side-chain losses (chlorine retained) and halogen losses (chlorine absent).

Workflow SamplePrep Sample Prep & Spiking LC UHPLC Separation SamplePrep->LC MS1 Full Scan MS1 Check 35Cl/37Cl Ratio LC->MS1 Decision Ratio = 3:1? MS1->Decision Decision->LC No (Skip) MS2 Targeted MS/MS Decision->MS2 Yes (Valid) Data Fragment Annotation MS2->Data

Fig 2: Self-validating LC-MS/MS workflow utilizing isotopic ratio gating for chloropyrazines.

References

  • Nur Pasca Aijijiyah et al. "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives.
  • Benchchem. "Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide.
  • Benchchem. "Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • ResearchGate. "A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides.

Strategic Scaffold Functionalization: A Comparative Guide to Chloropyrazine vs. Chloropyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with discovery chemistry teams struggling with late-stage functionalization. A common pitfall in drug development is treating all chloro-heterocycles as electronically equivalent. While both chloropyrazine and chloropyridine are ubiquitous scaffolds, their reactivity profiles—particularly towards Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling—diverge dramatically.

This guide dissects the causality behind these differences, providing field-proven, self-validating protocols to optimize your synthetic workflows and prevent costly late-stage failures.

Electronic Causality: The Nitrogen Effect

The reactivity of a halo-heterocycle is fundamentally governed by the ability of the aromatic system to stabilize the negative charge in the Meisenheimer intermediate during nucleophilic attack1[1].

  • 2-Chloropyridine: Possesses a single electron-withdrawing nitrogen atom. While this activates the ortho and para positions relative to unactivated chlorobenzene, the Lowest Unoccupied Molecular Orbital (LUMO) energy remains relatively high, making the carbon-chlorine bond only moderately electrophilic 2[2].

  • Chloropyrazine: Contains two nitrogen atoms in a 1,4-relationship. The synergistic inductive and resonance pull of the second nitrogen atom drastically lowers the LUMO energy, making the scaffold highly susceptible to nucleophilic attack 3[3].

Kinetic studies reveal a staggering difference: 2-chloropyrimidine is approximately 108 times more reactive than 2-chloropyridine4[4]. Because 2-chloropyrimidine is roughly 100 times more reactive than chloropyrazine, we can deduce that chloropyrazine is approximately 1,000,000 times more reactive towards SNAr than 2-chloropyridine 5[5].

G cluster_0 Chloropyrazine Pathway cluster_1 2-Chloropyridine Pathway Nuc Amine Nucleophile CPz Chloropyrazine Nuc->CPz CPy 2-Chloropyridine Nuc->CPy MC1 Meisenheimer Complex (Stabilized by 2 N) CPz->MC1 Prod1 Aminopyrazine (Fast) MC1->Prod1 MC2 Meisenheimer Complex (Stabilized by 1 N) CPy->MC2 Prod2 Aminopyridine (Slow) MC2->Prod2

Mechanistic logic of Meisenheimer complex stabilization in SNAr reactions.

Quantitative Reactivity Comparison

To translate these electronic principles into practical decision-making, we must look at the empirical data. Applying the same amination protocol to both scaffolds is a recipe for failure.

ParameterChloropyrazine2-Chloropyridine
Relative SNAr Reactivity ~1,000,000x1x (Baseline)
Ring Nitrogen Atoms 21
LUMO Energy Level Lower (Highly Electrophilic)Higher (Less Electrophilic)
Preferred Amination Method Metal-free SNAr (Aqueous)Pd-Catalyzed Buchwald-Hartwig
Typical SNAr Temperature 80–100 °C>150 °C (Often requires neat/MW)
Strategic Workflow: Choosing the Right Amination Pathway

Chloropyrazine readily undergoes transition-metal-free SNAr in green solvents. Subjecting it to palladium catalysis is often unnecessary and can lead to over-reaction or catalyst poisoning4[4]. Conversely, attempting metal-free SNAr on 2-chloropyridine typically requires forcing conditions (e.g., neat amine, >150 °C, microwave irradiation) 6[6], leading to degradation. For 2-chloropyridine, Buchwald-Hartwig amination is the logically sound choice .

G Start Heteroaryl Chloride Input Decision Scaffold Type? Start->Decision Pyrazine Chloropyrazine (2 N-atoms) Decision->Pyrazine Lower LUMO Pyridine 2-Chloropyridine (1 N-atom) Decision->Pyridine Higher LUMO SNAr Metal-Free SNAr (KF, H2O, 100°C) Pyrazine->SNAr Highly Reactive PdCat Buchwald-Hartwig (Pd cat., Ligand) Pyridine->PdCat Sluggish SNAr

Workflow for selecting amination strategies based on scaffold electrophilicity.

Self-Validating Experimental Protocols

Trust in a protocol comes from its ability to provide real-time feedback. The following methodologies are designed as self-validating systems, where physical changes in the reaction mixture confirm mechanistic progress.

Protocol A: Transition-Metal-Free SNAr of Chloropyrazine

Causality: We utilize Potassium Fluoride (KF) in water. Water's high dielectric constant stabilizes the polar Meisenheimer transition state, while KF acts as a hydrogen-bond acceptor to enhance the nucleophilicity of the amine without causing competitive hydrolysis of the pyrazine ring.

  • Reagent Assembly: In a 10 mL round-bottom flask, combine chloropyrazine (1.0 equiv), the amine nucleophile (1.2 equiv), and KF (2.0 equiv) in deionized water (0.5 M).

  • Thermal Activation: Heat the mixture to 100 °C.

    • Self-Validation: Initially, the reaction may appear as a biphasic suspension. As the reaction progresses (typically 2-4 hours), the formation of the more polar aminopyrazine product will result in a homogeneous solution or a distinct precipitation event, providing a visual cue of conversion.

  • Workup & Isolation: Cool to room temperature and extract with ethyl acetate.

    • Causality: The highly polar KF and unreacted amine salts remain in the aqueous layer, ensuring a clean organic phase containing the desired product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyridine

Causality: Since 2-chloropyridine cannot efficiently stabilize the SNAr intermediate, we bypass this pathway by using Pd(0) to undergo oxidative addition directly into the C-Cl bond.

  • Catalyst Activation: In an oven-dried Schlenk tube, combine 2-chloropyridine (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene.

    • Causality: The bidentate Xantphos ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Self-Validation: The solution will transition from a dark purple/brown (Pd2(dba)3) to a deep red/orange as the active, ligated Pd(0) species forms. If the solution turns black, oxygen has quenched the catalyst, and the reaction must be restarted.

  • Cross-Coupling: Heat to 90 °C for 12 hours.

    • Self-Validation: The accumulation of a fine white precipitate (NaCl) visually confirms that oxidative addition and subsequent halide metathesis have successfully occurred.

References
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - nih.gov
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5 - benchchem.com
  • 2 - BJOC - Search Results - beilstein-journals.org
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles - askfilo.com
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - nih.gov
  • Chemical Science - rsc.org

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Definitive Structural Validation via 13C NMR: A Technical Comparison & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hierarchy of structural elucidation, 13C NMR spectroscopy serves as the definitive backbone verification tool, distinct from the peripheral insight provided by 1H NMR.[1][2] While Proton NMR is faster and more sensitive, it infers the carbon skeleton indirectly.[3] 13C NMR provides direct observation of the molecular framework, including magnetically silent quaternary carbons that are invisible to standard proton techniques and often ambiguous in Mass Spectrometry (MS).

This guide objectively compares 13C NMR against its primary alternatives (1H NMR, 2D HSQC, and MS) and provides a self-validating protocol for researchers requiring unequivocal structural proof for drug substances, complying with rigorous standards like ICH Q6A.

Part 1: Comparative Analysis – 13C NMR vs. Alternatives

The decision to deploy 13C NMR resources (time and sample mass) must be data-driven. Below is a technical comparison of 13C NMR against standard alternatives used in drug development.

Table 1: Performance Matrix for Structural Validation
Feature1D 13C NMR (Direct) 1D 1H NMR 2D HSQC (Indirect 13C) Mass Spectrometry (HRMS)
Primary Output Carbon Backbone ConnectivityProton EnvironmentC-H CorrelationsMolecular Formula / Fragments
Quaternary Carbons Directly Observed (Definitive)InvisibleInvisible (requires HMBC)Inferential only
Sensitivity Low (1.1% Nat.[4] Abundance)High (99.9% Nat. Abundance)Medium (Enhancement via 1H)Very High
Sample Requirement High (>10 mg recommended)Low (<1 mg)Medium (~1-5 mg)Trace (<0.1 mg)
Resolution Superior (0–220 ppm range)Moderate (0–12 ppm range)High (2 dimensions)N/A
Stereochemistry Sensitive to steric compressionSensitive to coupling (J)CombinatorialPoor
Critical Differentiator: The "Silent" Backbone

The primary failure mode of relying solely on 1H NMR and MS is the quaternary carbon .

  • Scenario: Distinguishing between two regioisomers where the only difference is the position of a substituent on a fully substituted aromatic ring.

  • The 13C Advantage: 13C NMR explicitly resolves these quaternary centers. MS often yields identical fragmentation patterns, and 1H NMR may show identical splitting patterns if the symmetry is similar. 13C is the only method that provides a unique chemical shift "fingerprint" for every atom in the skeleton.

Part 2: Technical Deep Dive – The 13C Toolset

Not all 13C experiments are equal. Choosing the correct pulse sequence is the first step in a self-validating workflow.

Standard Power-Gated Decoupling (The "Truth" Spectrum)
  • Mechanism: Continuous proton decoupling removes C-H splitting, collapsing multiplets into singlets. NOE (Nuclear Overhauser Effect) is allowed to build up during the relaxation delay to enhance signal.

  • Use Case: The primary "Identity" spectrum for regulatory submission.

DEPT-135 (Distortionless Enhancement by Polarization Transfer)[5]
  • Mechanism: Transfers magnetization from sensitive 1H nuclei to 13C.[5]

  • Result:

    • CH and CH3: Positive (Up)

    • CH2: Negative (Down)

    • Quaternary C: Null (Invisible)[6]

  • Advantage: Higher sensitivity than standard 13C; rapidly distinguishes CH2 from CH/CH3.

APT (Attached Proton Test)
  • Mechanism: Modulates phase based on C-H coupling evolution (J-modulation).

  • Result:

    • C and CH2: Negative (Down)

    • CH and CH3: Positive (Up)

  • Advantage: Unlike DEPT, APT retains quaternary carbons , making it a "one-shot" experiment for structure + multiplicity.[7] However, it is generally less sensitive than DEPT.

Visual Workflow: Pulse Sequence Selection

G Start Start: Structural Goal IsSampleLimited Is Sample Limited (<5mg)? Start->IsSampleLimited NeedQuaternary Are Quaternary Carbons Critical? IsSampleLimited->NeedQuaternary No UseHSQC Use 2D HSQC + HMBC (Indirect Detection) IsSampleLimited->UseHSQC Yes UseStandard Standard 1H-Decoupled 13C (Direct Observation) NeedQuaternary->UseStandard Yes (Regulatory ID) NeedMultiplicity Need Multiplicity Editing? UseStandard->NeedMultiplicity Refine Assignment UseAPT Use APT (Shows Cq + Multiplicity) NeedMultiplicity->UseAPT One Experiment UseDEPT Use DEPT-135 (Max Sensitivity, No Cq) NeedMultiplicity->UseDEPT Max Sensitivity

Figure 1: Decision matrix for selecting the optimal 13C pulse sequence based on sample limitations and structural requirements.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the acquisition must be treated as a quantitative measurement, even for qualitative structural ID. The following protocol minimizes artifacts and maximizes signal-to-noise (S/N).

Step 1: Sample Preparation (The Concentration Rule)
  • Protocol: Dissolve 20–50 mg of compound in 0.6 mL deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Causality: 13C is 1/5700th as sensitive as 1H.[4] Concentration is the single most effective way to reduce scan time. A 2x increase in concentration reduces time by factor of 4.

  • Filtration: Filter solution through a glass wool plug into the NMR tube to remove particulates that degrade magnetic field homogeneity (shimming).

Step 2: Parameter Optimization (The T1 Trap)

Carbon T1 relaxation times vary wildly (0.1s for methyls to >50s for quaternaries).

  • Standard Setup: A 30° pulse angle is preferred over 90° for routine acquisition to allow faster repetition rates.

  • Relaxation Delay (D1):

    • Routine ID: Set D1 = 2.0 seconds.[8] This compromises quantitative accuracy for speed but detects all carbons.

    • Self-Validation Check: If a quaternary carbon is missing or disproportionately weak, increase D1 to 5–10 seconds or add a relaxation agent (e.g., 0.02 M Cr(acac)3).

Step 3: Acquisition & Processing Workflow

Workflow Prep Sample Prep (High Conc.) LockShim Lock & Shim (Line Shape) Prep->LockShim PulseCal Pulse Calibration (Determine 90°) LockShim->PulseCal ParamSet Set Parameters (D1=2s, NS=1024+) PulseCal->ParamSet Acquire Acquisition (FID) ParamSet->Acquire Process Processing (LB=1.0Hz, FT, Phase) Acquire->Process Validation Validation Check (S/N > 10:1) Process->Validation Validation->ParamSet Fail (More Scans)

Figure 2: The High-Fidelity 13C Acquisition Workflow. Note the feedback loop: if S/N is insufficient, acquisition must resume.

Step 4: Data Processing
  • Exponential Multiplication: Apply a Line Broadening (LB) factor of 1.0 – 3.0 Hz . Unlike 1H (0.3 Hz), 13C signals are naturally narrow and sparse; higher LB improves S/N significantly without sacrificing resolution.

  • Zero Filling: Zero fill to at least 64k or 128k points to ensure digital resolution captures the peak maxima.

  • Peak Picking: Set threshold to 3x noise level. Manually verify "weak" peaks against the noise floor to distinguish real quaternary signals from artifacts.

Part 4: Case Study – Regioisomer Differentiation

Scenario: Validation of a 2,4-disubstituted vs. 2,5-disubstituted pyridine derivative.

  • MS Data: Both isomers have identical Molecular Weight (MW) and very similar fragmentation.

  • 1H NMR: Both show similar splitting patterns (two doublets and a singlet), often overlapping in the aromatic region.

  • 13C NMR Validation:

    • The chemical shift of the quaternary carbons at the substitution points will differ significantly (often >5 ppm) due to the ortho vs meta effects of the nitrogen atom.

    • Result: Comparison with calculated shifts (CSD) or reference spectra provides unequivocal assignment, satisfying ICH Q6A requirements for "specific identification" [1].

References

  • ICH Harmonised Tripartite Guideline . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation.[9] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (2016).[7] Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (2005). Wiley. Link

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. Link

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A Comparative Guide to the Infrared Spectroscopy of Piperazin-2-one's Carbonyl Group

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced spectral characteristics of heterocyclic scaffolds is paramount. Piperazin-2-one, a key structural motif in numerous pharmacologically active compounds, presents a unique case for infrared (IR) spectroscopic analysis. This guide provides an in-depth comparison of the carbonyl (C=O) stretching frequency in piperazin-2-one with related cyclic amides (lactams), supported by experimental data and a discussion of the underlying physicochemical principles.

The Amide I Band: A Vibrational Fingerprint

The carbonyl stretch, commonly referred to as the Amide I band in the context of amides and lactams, is one of the most intense and informative absorptions in an IR spectrum.[1] Its position is highly sensitive to the molecule's electronic and structural environment, including ring strain, resonance, inductive effects, and hydrogen bonding.[2][3]

Comparative Analysis of Carbonyl Stretching Frequencies

The table below presents a comparison of the experimentally observed carbonyl stretching frequencies for piperazin-2-one and other cyclic amides with varying ring sizes. This data highlights the distinct spectral signature of the piperazin-2-one carbonyl group.

CompoundRing SizeCarbonyl (C=O) Stretch (cm⁻¹)
β-Propiolactam4-membered~1745
γ-Butyrolactam5-membered~1700
Piperazin-2-one 6-membered ~1684
δ-Valerolactam6-membered~1738

As illustrated, the carbonyl absorption of piperazin-2-one appears at a significantly lower wavenumber than what is typically observed for a simple six-membered lactam like δ-valerolactam. This deviation points to specific structural and electronic factors inherent to the piperazin-2-one scaffold.

Unraveling the Factors Influencing Piperazin-2-one's Carbonyl Peak

The lower-than-expected carbonyl frequency in piperazin-2-one can be attributed to a combination of two primary factors: enhanced amide resonance and significant intermolecular hydrogen bonding in the solid state.

The Role of the Second Nitrogen Atom and Enhanced Resonance

Unlike a simple lactam, piperazin-2-one possesses a second nitrogen atom at the 4-position. This nitrogen atom can participate in resonance, donating its lone pair of electrons towards the carbonyl group. This delocalization of electron density reduces the double-bond character of the C=O bond, thereby weakening it and lowering the stretching frequency.

G cluster_0 Piperazin-2-one Resonance cluster_1 Resonance Contributor C1 O C2 C RC2 C C2->RC2 Resonance N1 N-H C3 CH2 C4 CH2 N2 N-H C5 CH2 RC1 O- RN1 N+-H RC3 CH2 RC4 CH2 RN2 N-H RC5 CH2

Diagram 1: Resonance in Piperazin-2-one.

The Impact of Intermolecular Hydrogen Bonding

In the solid state, piperazin-2-one molecules are extensively linked by intermolecular hydrogen bonds. The N-H groups of the amide and the secondary amine act as hydrogen bond donors, while the carbonyl oxygen serves as a primary hydrogen bond acceptor. This interaction further polarizes the carbonyl bond, increasing its single-bond character and shifting the absorption to a lower frequency. The crystal structure of piperazine derivatives often reveals these extensive hydrogen-bonding networks.[4][5][6]

Diagram 2: Intermolecular Hydrogen Bonding.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum of Piperazin-2-one

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[2][7]

G A Clean ATR Crystal (e.g., with isopropanol) B Collect Background Spectrum A->B C Place Small Amount of Piperazin-2-one on Crystal B->C D Apply Pressure with Anvil C->D E Collect Sample Spectrum D->E F Clean Crystal and Anvil E->F

Diagram 3: ATR-FTIR Workflow.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.[8][9]

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.[10]

  • Sample Application: Place a small amount of solid piperazin-2-one powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

  • Applying Pressure: Lower the ATR anvil and apply consistent pressure to ensure good contact between the solid sample and the crystal surface. For reproducible results, it is crucial to use the same pressure setting for all measurements.[10]

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 32 or 64 scans are sufficient.

  • Data Analysis: Process the resulting spectrum to identify the peak positions. The carbonyl (C=O) stretching frequency will be the most intense peak in the region of 1600-1800 cm⁻¹.

  • Post-Measurement Cleaning: After the measurement is complete, raise the anvil, remove the sample, and clean both the crystal and the anvil tip as described in Step 2.[8]

Conclusion

The infrared spectrum of piperazin-2-one provides a clear example of how molecular structure and intermolecular forces dictate vibrational frequencies. Its carbonyl group absorbs at approximately 1684 cm⁻¹, a value significantly lower than that of a simple six-membered lactam. This shift is a direct consequence of enhanced amide resonance due to the second nitrogen atom in the ring and extensive intermolecular hydrogen bonding in the solid state. This comprehensive understanding is crucial for the accurate characterization of piperazin-2-one-containing molecules and for elucidating their structure-property relationships in the context of drug design and development.

References

  • Bruker. (2020, October 15).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Gammadata.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231360, Piperazin-2-one. Retrieved from [Link]

  • Shimadzu. (2023, March 27).
  • Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838.
  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
  • Mettler Toledo.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • American Chemical Society. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • ResearchGate. (2025, August 8).
  • Mettler Toledo.
  • ChemicalBook. delta-Valerolactone(542-28-9)IR1.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • Yamuna, R., et al. (2014). Crystal structure and Hirshfeld surface analysis of the hydrated 2:1 adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate and piperazine.
  • BenchChem.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • BenchChem.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Adams, D. M., & Squire, A. (1968). Vibrational and electronic spectra of transition-metal carbonyl complexes, part VI. Comparison of carbonyl stretching frequencies. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2817.
  • YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • MedchemExpress.
  • Surendran
  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values.
  • Wiley.
  • Hawes, C. S., et al. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. Crystals, 4(1), 53-63.
  • Specac. Interpreting Infrared Spectra.

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Introduction: The Critical Role of Elemental Analysis in Pyrazine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for Pyrazine-Based Heterocycles

Pyrazine-based heterocycles are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique electronic properties, conferred by the two nitrogen atoms in a 1,4-arrangement, make them invaluable building blocks in drug discovery and development.[3][4][5] For researchers, scientists, and drug development professionals, the precise characterization of these molecules is not merely an academic exercise—it is a prerequisite for establishing purity, confirming identity, and ensuring regulatory compliance.

Elemental analysis serves as a cornerstone of this characterization process. It provides the most direct, quantitative measure of the elemental composition (primarily Carbon, Hydrogen, and Nitrogen) of a synthesized compound, offering a fundamental check against its theoretical structure.[6][7] Furthermore, in a pharmaceutical context, the analysis extends to trace elemental impurities—remnants from catalysts or manufacturing processes—which are strictly regulated due to their potential toxicity.[8][9][10][11]

This guide provides an in-depth comparison of the essential elemental analysis standards and techniques applicable to pyrazine-based heterocycles. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, offers field-proven insights into overcoming common challenges associated with these nitrogen-rich compounds, and presents detailed protocols to ensure trustworthy, reproducible results.

Part 1: Foundational Analysis (C, H, N, S) for Purity and Structural Verification

The primary goal of foundational elemental analysis is to verify the empirical formula of a newly synthesized pyrazine derivative. This is a critical quality control step that confirms the success of a chemical synthesis and establishes the purity of the compound. The universally accepted technique for this is automated CHNS analysis, based on the principle of combustion.

The Principle of Combustion Analysis (Dumas Method)

Modern CHNS elemental analyzers operate on the high-temperature combustion of the sample.[12][13] A precisely weighed sample is combusted in a furnace with excess oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to various nitrogen oxides (NOₓ) which are then reduced to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[12][13][14] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[12] The instrument's software, calibrated against a known standard, calculates the percentage of each element in the original sample.[15]

Causality in Experimental Choices: Addressing Pyrazine-Specific Challenges

While the process is highly automated, analyzing pyrazine-based heterocycles requires specific considerations due to their chemical nature:

  • High Nitrogen Content: Pyrazines are nitrogen-rich. Incomplete combustion or inefficient reduction of nitrogen oxides can lead to inaccurate, typically low, nitrogen values.[14] To counteract this, it is crucial to ensure the reduction tube (often filled with high-purity copper) is in optimal condition and the oxygen dose is appropriately set to achieve complete conversion without being excessive.[14]

  • Hygroscopicity: Many heterocyclic compounds, particularly salts, can be hygroscopic, readily absorbing atmospheric moisture.[6][16] This absorbed water will artificially inflate the hydrogen percentage and, by extension, lower the percentages of other elements.

    • Expert Protocol: To mitigate this, samples should be rigorously dried under vacuum over a desiccant (e.g., P₂O₅) for several hours before analysis. The weighing process must be performed swiftly in a controlled-humidity environment, if possible, using a high-precision microbalance.[12]

  • Thermal Stability: The thermal stability of the compound can influence combustion parameters. While most pyrazines are stable, complex derivatives may require optimization of the combustion temperature to ensure complete and instantaneous decomposition.

The Imperative of Certified Reference Materials (CRMs)

Trustworthy analysis is impossible without proper calibration. The system must be calibrated using Certified Reference Materials (CRMs)—highly pure, stable compounds with accurately known elemental compositions.[17][18][19] These are available from authoritative bodies like the National Institute of Standards and Technology (NIST).[20][21][22][23]

Commonly Used CRMs for CHNS Analysis:

  • Acetanilide: A traditional, all-purpose standard for C, H, and N.

  • Sulfanilamide: Excellent for calibrating C, H, N, and S simultaneously.

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): A versatile standard often used for C, H, N, and S.

  • Cystine: An amino acid standard useful for its well-defined N and S content.[18]

A self-validating protocol involves running a CRM as an unknown sample after calibration to verify that the system is performing within acceptable accuracy limits (typically ±0.3% absolute).

Experimental Workflow: CHN Analysis of a Pyrazine Derivative

The following diagram and protocol outline a robust workflow for the CHN analysis of a novel pyrazine-based compound.

CHN_Workflow cluster_prep Sample & System Preparation cluster_analysis Automated Analysis cluster_data Data Processing s1 Dry Sample (Vacuum Oven, P₂O₅) s3 Weigh Sample (1-3 mg) (Microbalance) s1->s3 s2 Calibrate Analyzer (e.g., Sulfanilamide CRM) s4 Encapsulate in Tin Foil a1 Load into Autosampler s4->a1 a2 Combustion (O₂, ~950°C) a1->a2 a3 Reduction of NOx to N₂ a2->a3 a4 GC Separation (N₂, CO₂, H₂O) a3->a4 a5 TCD Detection a4->a5 d1 Integration of Detector Signal a5->d1 d2 Calculate %C, %H, %N (vs. Calibration) d1->d2 d3 Compare Experimental to Theoretical Values d2->d3 decision_tree start What is the analytical goal? q1 Confirming Empirical Formula & Assessing Bulk Purity? start->q1 Purity/Structure q2 Quantifying Trace Elemental Impurities for GMP Release? start->q2 Impurities q3 Rapid Screening of Raw Materials or In-Process Control? start->q3 Screening q1->q2 No ans1 Use CHNS Combustion Analysis q1->ans1 Yes ans2 Are limits in the ppb-ppt range? (e.g., As, Cd, Hg, Pd) q2->ans2 Yes q3->q2 No ans3 Use XRF Analysis q3->ans3 Yes ans4 Use ICP-MS ans2->ans4 Yes ans5 Use ICP-OES ans2->ans5 No (ppm limits)

Caption: Decision tree for selecting the appropriate elemental analysis technique.

Conclusion

For scientists and developers working with pyrazine-based heterocycles, elemental analysis is an indispensable tool that provides foundational data on purity, identity, and safety. A thorough understanding of the available techniques and their specific applications is essential for generating reliable and defensible data. Combustion analysis remains the gold standard for verifying elemental composition against theoretical values, though it requires careful attention to the unique challenges posed by nitrogen-rich, potentially hygroscopic molecules. For pharmaceutical applications, ICP-MS is the definitive technique for quantifying trace elemental impurities in compliance with stringent global regulations like ICH Q3D and USP <232>/<233>. By employing the robust, validated protocols and logical decision-making frameworks outlined in this guide, researchers can ensure the integrity of their work from early discovery through to quality control and regulatory submission.

References

  • United States Pharmacopeia. 〈232〉 Elemental Impurities—Limits. USP. [Link]

  • A3P. Elemental Impurities in Drug Products. A3P. [Link]

  • Agilent Technologies. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]

  • EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

  • Malvern Panalytical. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Malvern Panalytical. [Link]

  • Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • United States Pharmacopeia. 〈232〉 Elemental Impurities—Limits 1. USP. [Link]

  • PubMed. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. National Library of Medicine. [Link]

  • iTeh Standards. ISO/TC 28/WG 24 - Elemental analysis. iTeh Standards. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Encyclopedia.pub. Portable X-ray Fluorescence Analysis of Organic Amendments. Encyclopedia.pub. [Link]

  • Lab Manager. Validation of Analytical Methods. Lab Manager. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • NIST. Standard reference materials for the determination of trace organic constituents in environmental samples. NIST. [Link]

  • HORIBA. What is X-ray Fluorescence (XRF). HORIBA. [Link]

  • QA Group. X-ray fluorescence analysis (XRF). QA Group. [Link]

  • Spectro. X-ray fluorescence (XRF) spectrometers. Spectro. [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. [Link]

  • MDPI. Quick Analysis of Organic Amendments via Portable X-ray Fluorescence Spectrometry. MDPI. [Link]

  • Intertek. CHN Analysis. Intertek. [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • PMC. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. National Center for Biotechnology Information. [Link]

  • PMC. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. National Center for Biotechnology Information. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • PMC. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Center for Biotechnology Information. [Link]

  • Irish National Accreditation Board. Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]

  • Eurachem. 7. Validation of analytical methods. Eurachem. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • NIST. Measurements and Standards for Contaminants in Environmental Samples. NIST. [Link]

  • AZoM. The Problems Associated With Elemental Analysis. AZoM. [Link]

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Sources

Bioactivity and Pharmacokinetic Profiling: Piperazine vs. Piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly face attrition due to poor pharmacokinetic (PK) profiles and off-target toxicities, the strategic modification of privileged scaffolds has become a cornerstone of lead optimization. Piperazine is one of the most ubiquitous heterocycles in medicinal chemistry, present in blockbuster drugs ranging from imatinib to aripiprazole[1]. However, its dual basic nitrogens frequently introduce liabilities, including rapid cytochrome P450 (CYP)-mediated clearance and hERG-mediated cardiotoxicity.

Substituting piperazine with piperazin-2-one (a lactam analog) represents a highly effective bioisosteric replacement. This guide objectively compares the physicochemical, metabolic, and bioactive shifts that occur during this scaffold transition, providing actionable insights and validated protocols for drug development professionals.

Physicochemical & Structural Causality

The transition from piperazine to piperazin-2-one is not merely a structural tweak; it fundamentally alters the electronic and conformational landscape of the molecule. Understanding the causality behind these changes is critical for rational drug design.

  • Electronic Shift & Basicity: In a standard piperazine ring, both nitrogen atoms are secondary (or tertiary, if substituted) amines with pKa values typically around 9.8 and 5.6. At physiological pH (7.4), piperazine is predominantly protonated, leading to high polarity and potential electrostatic interactions with the hERG potassium channel (a primary cause of cardiotoxicity). By introducing a carbonyl group adjacent to the N1 nitrogen, the lone pair of N1 delocalizes into the carbonyl

    
     orbital. This amide formation plummets the pKa of N1 to < 0 (rendering it non-basic) while the N4 nitrogen experiences a slight inductive electron withdrawal, maintaining a pKa of ~5.5–6.0.
    
  • Conformational Restriction: Piperazine naturally adopts a highly flexible, low-energy chair conformation. The partial double-bond character of the piperazin-2-one amide bond forces the N1-C2-C3 sequence into a planar geometry. This restricts the heterocycle to a half-chair or boat conformation. If this restricted geometry matches the target's bioactive conformation, it reduces the entropic penalty of binding, thereby increasing target affinity.

Quantitative Comparison Profile
PropertyPiperazinePiperazin-2-oneMechanistic Causality / Impact
N1 Basicity (pKa) ~9.8< 0 (Amide)Eliminates positive charge at pH 7.4, drastically reducing hERG binding liability.
N4 Basicity (pKa) ~5.6~5.5 - 6.0Maintains a secondary basic center, allowing for targeted salt formation and solubility.
H-Bonding Profile 2 Donors, 2 Acceptors1 Donor, 3 AcceptorsThe carbonyl oxygen acts as a strong, directional H-bond acceptor for target engagement.
Metabolic Stability Low to ModerateHighAmide protection prevents rapid N-oxidation and adjacent

-carbon hydroxylation by CYP450s.

Mechanistic Impact on Drug Properties

Mechanism N Piperazin-2-one Scaffold Basicity Reduced N1 Basicity (Amide Resonance) N->Basicity Hbond New H-Bond Acceptor (C=O Group) N->Hbond Metab Increased CYP450 Stability Basicity->Metab Lower Ionization Target Altered Target Binding Affinity Hbond->Target Specific Interactions

Mechanistic impact of piperazin-2-one substitution on drug properties.

Case Studies in Target Binding & Bioactivity

The addition of the lactam carbonyl does not merely improve ADME properties; it actively participates in pharmacodynamics.

Case Study 1: Anti-Schistosomal Activity (Praziquantel) The anthelmintic drug Praziquantel (PZQ) relies entirely on its piperazin-2-one core. Experimental attempts to reduce the lactam to a simple piperazine resulted in a complete loss of biological activity against S. mansoni. This underscores the critical role of the carbonyl oxygen, which acts as an essential hydrogen-bond acceptor required for target engagement.

Case Study 2: Kinase Inhibitors (Imatinib Analogs) Research has demonstrated that highly substituted, enantiopure


-tertiary piperazin-2-ones can be synthesized via palladium-catalyzed decarboxylative allylic alkylation[2]. When these sterically demanding piperazin-2-one scaffolds were incorporated into the imatinib framework, the resulting analogs maintained potent antiproliferative activity against human K562 CML cell lines[2]. This proves that the conformationally restricted piperazin-2-one core can successfully navigate and bind within stringent kinase ATP-binding pockets without perturbing the primary pharmacophore[2].

Lead Optimization Workflow

Workflow Start Piperazine Hit Tox High Clearance / hERG Liability Start->Tox Design Lactam Substitution (Piperazin-2-one) Tox->Design Scaffold Hopping Assay LC-MS/MS Stability Assay Design->Assay Success Lead Candidate Assay->Success Validated t1/2

Workflow for mitigating piperazine-induced liabilities via lactam substitution.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic advantages of a piperazin-2-one analog over its piperazine parent, a highly controlled in vitro Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system, utilizing Piperazin-2-one-d6 as an internal standard to ensure absolute quantification accuracy and correct for matrix effects during LC-MS/MS analysis[3].

Step-by-Step Protocol

1. Matrix and Reagent Preparation

  • Test Compounds: Prepare 10 mM DMSO stocks of the piperazine parent and the piperazin-2-one analog. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Controls: Prepare Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

  • Internal Standard (IS): Prepare a 50 ng/mL solution of Piperazin-2-one-d6 in ice-cold 100% acetonitrile[3].

  • HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
     to a final protein concentration of 0.5 mg/mL.
    

2. Incubation Phase

  • Pre-warm the HLM suspension in a 37°C shaking water bath for 5 minutes.

  • Spike the test compounds and controls into separate HLM aliquots (Final compound concentration = 1 µM; Final DMSO < 0.1%).

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Incubate at 37°C.

3. Quenching and Extraction

  • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of the ice-cold IS solution (Piperazin-2-one-d6 in acetonitrile)[3].

  • Vortex the quenched samples for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

4. LC-MS/MS Analysis

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Analyze via LC-MS/MS using a C18 column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent, the analog, and the Piperazin-2-one-d6 IS (Calculated m/z for C

    
    H
    
    
    
    D
    
    
    N
    
    
    O [M+H]
    
    
    : 107.1008)[3].
  • Data Processing: Calculate the natural log of the peak area ratio (Analyte/IS) versus time. The slope of the linear regression yields the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Conclusion & Strategic Recommendations

The substitution of a piperazine ring with a piperazin-2-one scaffold is a highly effective strategy for rescuing lead compounds plagued by poor metabolic stability or hERG toxicity. By converting a highly basic amine into a neutral, planar amide, medicinal chemists can selectively tune the molecule's pKa, restrict its conformational flexibility to favor bioactive geometries, and introduce a potent hydrogen-bond acceptor. When executing this scaffold hop, rigorous LC-MS/MS validation using deuterated internal standards is mandatory to accurately quantify the resulting ADME improvements.

References

1.[2] Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Center for Biotechnology Information (PMC). Available at: 2. Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. RSC Publishing. Available at: 3.[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: 4.[3] An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6. Benchchem. Available at:

Sources

Crystal Structure Determination of 4-(6-Chloropyrazin-2-yl)piperazin-2-one: A Comparative Guide to SCXRD, PXRD, and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the transition from a two-dimensional chemical structure to a fully elucidated three-dimensional conformation is a critical inflection point. For complex pharmaceutical intermediates like 4-(6-Chloropyrazin-2-yl)piperazin-2-one , obtaining a high-resolution crystal structure is essential for confirming absolute configuration, understanding solid-state properties, and securing intellectual property.

However, the intrinsic chemical properties of this molecule dictate its crystallization behavior, often rendering traditional structural analysis methods ineffective. This guide objectively compares the performance of Single Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED) for analyzing this challenging scaffold, providing researchers with actionable, data-backed workflows.

The Crystallization Challenge: Causality in Experimental Design

To understand why specific crystallographic techniques succeed or fail, we must first analyze the molecular causality. This compound consists of two distinct moieties:

  • The Chloropyrazine Ring : A rigid, electron-deficient aromatic system that strongly promotes rapid

    
    -
    
    
    
    stacking.
  • The Piperazin-2-one Ring : A flexible, non-planar system containing both a hydrogen-bond donor (amine) and acceptor (amide carbonyl).

The Causality: When this compound is subjected to standard crystallization screens (e.g., slow evaporation or anti-solvent addition), the strong, directional intermolecular hydrogen bonds and


-

interactions cause the molecules to rapidly nucleate and "crash out" of solution. Instead of growing into the large, well-ordered single crystals required for traditional X-ray diffraction, the compound predominantly forms a fine, microcrystalline powder[1].

Attempting to force this molecule into large crystals often requires weeks of exhaustive solvent screening, creating a significant bottleneck in the drug discovery pipeline[2]. Therefore, selecting an analytical technique that aligns with the molecule's natural solid-state behavior is paramount.

Methodological Comparison: SCXRD vs. PXRD vs. MicroED

When evaluating structural determination techniques for small molecule pharmaceuticals, performance is measured across resolution, sample requirements, and turnaround time[3].

Single Crystal X-ray Diffraction (SCXRD)

SCXRD remains the "gold standard" for 3D structure determination[3]. By directing X-rays at a high-quality single crystal, researchers can achieve sub-angstrom resolution, allowing for the precise assignment of hydrogen atoms and absolute stereochemistry[3][4]. However, the fundamental limitation of SCXRD is its reliance on crystal size; it strictly requires crystals larger than 10 µm[2][5]. For rapidly precipitating compounds like our pyrazine derivative, obtaining these crystals is often the primary point of failure.

Powder X-ray Diffraction (PXRD)

PXRD is highly effective for bulk phase identification and detecting polymorphs. While de novo structure solution from powder data is possible using Rietveld refinement, it is computationally intensive and highly prone to failure for molecules with flexible rings (like piperazine) due to peak overlap in the diffraction pattern[2].

Microcrystal Electron Diffraction (MicroED)

MicroED has emerged as a revolutionary alternative for small molecule pharmaceuticals[2]. Because electrons interact with matter much more strongly than X-rays, MicroED can extract high-resolution diffraction data from sub-micron crystals (often a billion times smaller than those required for SCXRD)[6]. This allows researchers to bypass the crystallization bottleneck entirely, taking the microcrystalline powder of this compound directly from the synthesis flask to the electron microscope[1]. Furthermore, recent advancements in dynamical refinement allow MicroED to accurately assign absolute stereochemistry[4].

Quantitative Performance Comparison
ParameterSCXRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 10 µm[2][5]< 1 µm (sub-micron)[6]Bulk powder (mg scale)
Radiation Source X-rays (Cu/Mo Kα)Electrons (200 kV / 300 kV)X-rays (Cu Kα)
Typical Resolution Very High (< 0.8 Å)High (< 1.0 Å)[1][4]Low to Medium
Absolute Stereochemistry Yes (Anomalous dispersion)[4]Yes (Dynamical refinement)[4]No (Typically)
Sample Prep Time Days to Weeks (Cultivation)Minutes (Direct from powder)Minutes
Data Collection Time HoursMinutes[4][5]Hours
Success Rate on Powders 0% (Requires single crystal)> 95%Variable (Depends on flexibility)

Decision Workflow

To optimize resources, researchers should adopt a size-dependent triage strategy for structural analysis.

TechniqueSelection Start Synthesize 4-(6-Chloropyrazin-2-yl) piperazin-2-one Screen Standard Crystallization Screen (Cooling, Evaporation) Start->Screen Assess Assess Crystal Size via Optical Microscopy Screen->Assess Large > 10 µm Single Crystals Assess->Large Small < 1 µm Microcrystalline Powder Assess->Small SCXRD SCXRD Workflow (X-ray Diffractometer) Large->SCXRD MicroED MicroED Workflow (Cryo-TEM) Small->MicroED Refine Structure Solution & Refinement (SHELXT / SHELXL) SCXRD->Refine MicroED->Refine

Workflow for selecting crystallographic techniques based on crystal size.

Self-Validating Experimental Protocols

Below are the step-by-step methodologies for executing both SCXRD and MicroED workflows. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: SCXRD Workflow (If >10 µm crystals are achieved)
  • Sample Mounting: Under a polarized light microscope, identify a single, non-birefringent crystal of this compound devoid of visible cracks or twinning. Coat the crystal in paratone oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer intersecting a 100 K nitrogen cold stream. Validation check: The rapid freezing of the oil prevents ice ring formation in the diffraction pattern.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu Kα,

    
     = 1.5418 Å) to maximize anomalous scattering for the chlorine atom. Collect a full sphere of data using 
    
    
    
    and
    
    
    scans.
  • Integration & Refinement: Integrate the frames using standard software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (SHELXL). Validation check: Ensure the final R1 value is < 5% and the Flack parameter is near 0 to confirm absolute configuration.
    
Protocol B: MicroED Workflow (For sub-micron powders)

Because the pyrazine-piperazine scaffold frequently yields microcrystals, MicroED is often the most efficient route.

  • Grid Preparation: Place < 1 mg of the dry microcrystalline powder between two glass slides and gently apply shear force to break up large aggregates. Dust the resulting fine powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2)[7]. Validation check: No aqueous buffer or vitrification is required for small organic molecules, preserving the native solid-state form[7].

  • Microscope Loading: Load the grid into a Cryo-Transmission Electron Microscope (e.g., 200 kV Glacios) operating at cryogenic temperatures to mitigate electron radiation damage to the organic framework.

  • Continuous Rotation Data Collection: Locate an isolated microcrystal in overfocus diffraction mode. Set the stage to continuously rotate at a constant rate (e.g., 0.5°/s) while recording the diffraction pattern as a movie using a direct electron detector (e.g., Falcon 4)[6].

  • Data Processing & Dynamical Refinement: Convert the movie frames to SMV format. Process the data using XDS or DIALS. To determine the absolute stereochemistry, perform dynamical refinement, which accounts for the multiple scattering events inherent to electron diffraction[4]. Validation check: A successful dynamical refinement will yield a definitive assignment of chiral centers, bypassing the need for heavy atom anomalous dispersion[4].

Conclusion

For complex pharmaceutical intermediates like this compound, forcing the molecule into the constraints of traditional SCXRD is often an inefficient use of discovery resources. By understanding the causality between the molecule's structural flexibility and its tendency to form microcrystals, researchers can proactively adopt MicroED. This shift not only reduces sample preparation time from weeks to minutes but also guarantees high-resolution structural insights critical for downstream drug formulation and optimization.

References

  • Title : Crystal structure determination with SCXRD & MicroED Source : xtalpi.com URL : Link

  • Title : Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) Source : crystalpharmatech.com URL : 5

  • Title : SCXRD vs MicroED Comparison for Crystallography Research Source : creative-biostructure.com URL : 3

  • Title : Microcrystal electron diffraction could advance drug development Source : drugtargetreview.com URL : 1

  • Title : Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source : frontiersin.org URL : 2

  • Title : Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples (PMC) Source : nih.gov URL : 7

  • Title : An Overview of Microcrystal Electron Diffraction (MicroED) Source : nih.gov URL : 6

  • Title : Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source : acs.org URL :4

Sources

Benchmarking Synthetic Routes for Pyrazine-Piperazinone Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at the Crossroads

The pyrazine-piperazinone conjugate is a privileged pharmacophore in modern medicinal chemistry, bridging the gap between kinase inhibitors (e.g., analogues of Palbociclib) and GPCR modulators. The pyrazine ring offers a lipophilic, electron-deficient aromatic core capable of unique


-stacking interactions, while the piperazinone moiety provides a constrained, polar handle for hydrogen bonding and solubility modulation.

However, synthesizing this conjugate presents a classic dilemma: Simplicity vs. Precision.

This guide benchmarks the three dominant synthetic strategies:

  • Nucleophilic Aromatic Substitution (S_NAr): The industrial workhorse.

  • Buchwald-Hartwig Amination: The catalytic precision tool.

  • De Novo Cascade Assembly: The convergent, atom-economic innovator.

Strategic Analysis of Synthetic Pathways

Route A: Nucleophilic Aromatic Substitution (S_NAr)

"The Industrial Workhorse"

This route relies on the inherent electron deficiency of the pyrazine ring. A 2-halopyrazine (typically chloro- or bromo-) reacts with the secondary amine of the piperazinone.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Key Advantage: Transition-metal free (no Pd remediation required).

  • Critical Limitation: Requires electron-withdrawing groups (EWGs) on the pyrazine or high temperatures, which can degrade sensitive substrates.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

"The Precision Tool"

When S_NAr fails due to electronic deactivation (e.g., electron-rich pyrazines) or steric hindrance, Pd-catalysis offers a robust alternative.

  • Mechanism: Oxidative addition

    
     Amine coordination 
    
    
    
    Deprotonation
    
    
    Reductive elimination.
  • Key Advantage: Works on unactivated pyrazines; mild conditions.

  • Critical Limitation: Catalyst cost and scavenging requirements (ppm level limits in APIs).

Route C: De Novo Cascade Assembly

"The Innovator"

Emerging methodologies, such as the metal-promoted cascade reactions described by Savic et al., construct the piperazinone ring during the coupling event, often starting from acyclic precursors like chloro allenylamides.

  • Mechanism: Tandem cyclization-coupling.

  • Key Advantage: High atom economy; access to diverse substitution patterns on the piperazinone ring.

  • Critical Limitation: Narrower substrate scope; commercially unavailable starting materials.

Visualizing the Synthetic Logic

The following diagram maps the decision logic and mechanistic flow for the two primary routes (A and B) and the emerging Route C.

SyntheticPathways Start Target: Pyrazine-Piperazinone SNAr_Start Route A: S_NAr (2-Chloropyrazine + Piperazinone) Start->SNAr_Start Buch_Start Route B: Buchwald-Hartwig (2-Chloropyrazine + Piperazinone) Start->Buch_Start Casc_Start Route C: De Novo Cascade (Acyclic Precursors) Start->Casc_Start SNAr_Cond Conditions: Base (DBU/K2CO3), Heat (80-120°C) Solvent: DMSO/DMF/Water SNAr_Start->SNAr_Cond SNAr_Mech Mechanism: Meisenheimer Complex SNAr_Cond->SNAr_Mech SNAr_Result Product (Moderate Yield) Risk: Hydrolysis/Degradation SNAr_Mech->SNAr_Result Buch_Cond Conditions: Pd(OAc)2/Pd2(dba)3, Ligand (RuPhos/BINAP) Base (NaOtBu), 80-100°C Buch_Start->Buch_Cond Buch_Mech Mechanism: Pd(0)/Pd(II) Catalytic Cycle Buch_Cond->Buch_Mech Buch_Result Product (High Yield) Challenge: Pd Removal Buch_Mech->Buch_Result Casc_Cond Conditions: Pd/Cu Catalysis Cyclization + Coupling Casc_Start->Casc_Cond Casc_Result Highly Substituted Piperazinone Casc_Cond->Casc_Result

Caption: Comparative workflow of S_NAr, Buchwald-Hartwig, and Cascade strategies for pyrazine-piperazinone synthesis.

Benchmarking Matrix: Performance Comparison

The following data aggregates performance metrics from representative literature on pyrazine functionalization.

MetricRoute A: S_NAr Route B: Buchwald-Hartwig Route C: De Novo Cascade
Typical Yield 60–85%80–95%50–75%
Reaction Time 12–24 Hours2–8 Hours (Microwave <1h)12–48 Hours
Atom Economy High (HCl byproduct)Moderate (Ligand/Base waste)High (Convergent)
Cost (Reagents) Low (Commodity bases)High (Pd catalyst, Ligands)Moderate
Scalability Excellent (Kilo-lab ready)Good (Requires Pd removal)Low (Specialty precursors)
Green Score High (Water/EtOH possible)Moderate (Toluene/Dioxane)Moderate
Best For... Electron-deficient pyrazinesElectron-rich or sterically hindered systemsCreating complex, substituted piperazinone rings

Detailed Experimental Protocols

Protocol A: Green S_NAr in Water (The "Eco-Route")

Based on principles from sustainable pyrazine functionalization.

Rationale: Water acts as a solvent and hydrogen-bond donor, activating the pyrazine nitrogen and stabilizing the transition state, often accelerating S_NAr without harsh organic solvents.

  • Reagents:

    • 2-Chloropyrazine (1.0 equiv)

    • Piperazin-2-one (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: Deionized Water (0.5 M concentration)

  • Procedure:

    • Charge a round-bottom flask with 2-chloropyrazine, piperazin-2-one, and

      
      .
      
    • Add water and stir vigorously.

    • Heat to reflux (100°C) for 12–16 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion is <50% after 6 hours, add catalytic KI (10 mol%) to facilitate Finkelstein-like activation.

  • Workup:

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (3x).

    • Validation: Purity check via HPLC (>95% typical).

Protocol B: Optimized Buchwald-Hartwig Coupling

Adapted for challenging/unactivated pyrazines.

Rationale: The use of RuPhos or Xantphos ligands is critical. Pyrazines are distinct from phenyl rings; the nitrogen atoms can coordinate to Pd, poisoning the catalyst. Bulky, electron-rich ligands prevent this.

  • Reagents:

    • 2-Chloropyrazine (1.0 equiv)

    • Piperazin-2-one (1.2 equiv)

    • Catalyst:

      
       (2 mol%) or Pd(OAc)2
      
    • Ligand: Xantphos or RuPhos (4 mol%)

    • Base:

      
       (2.0 equiv) or NaOtBu (1.5 equiv)
      
    • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • In a glovebox or under Argon stream, combine Pd source, Ligand, Base, and Pyrazine in a vial.

    • Add Dioxane and stir for 5 mins to pre-form the active catalytic species.

    • Add Piperazin-2-one.[1][2][3][4][5][6] Seal the vial.

    • Heat to 100°C for 4–8 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate.

    • Purification: Flash chromatography (DCM/MeOH gradient).

    • Scavenging: If for bio-assay, treat with SiliaMetS® Thiol resin to remove residual Pd.

Expert Insights & Troubleshooting

The "Pyrazine Problem"

Pyrazines are electron-deficient, which aids S_NAr but makes them poor substrates for oxidative addition in Pd-catalysis compared to pyridines.

  • Solution: Use Aryl Bromides/Iodides instead of Chlorides for Buchwald routes if the reaction is sluggish. The weaker C-Br bond facilitates oxidative addition.

Regioselectivity in Substituted Pyrazines

If the pyrazine has a substituent at C-3 (ortho to the halogen), steric hindrance will severely impact S_NAr yields.

  • Recommendation: Switch to Route B (Buchwald) with a sterically demanding ligand like BrettPhos , which is designed to couple hindered amines.

Piperazinone Nucleophilicity

The amide group in piperazin-2-one reduces the basicity of the N4-amine compared to piperazine.

  • Impact: S_NAr reactions may require stronger bases (e.g., DBU instead of Carbonate) or higher temperatures compared to simple piperazine couplings.

References

  • Mechanistic Studies on SNAr:Nucleophilic arom

    • Source: Journal of Organic Chemistry
  • Buchwald-Hartwig Protocols:Pd-Catalyzed Synthesis of Piperazine Scaffolds.

    • Source: Organic Letters / NIH
  • Cascade Synthesis:Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.

    • Source: Thieme Connect / Synthesis
  • Piperazine Medicinal Chemistry:Piperazine Scaffold: A Remarkable Tool in Gener

    • Source: European Journal of Medicinal Chemistry

Sources

Safety Operating Guide

4-(6-Chloropyrazin-2-yl)piperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized pharmaceutical intermediates is just as critical as the synthetic workflows they enable. 4-(6-Chloropyrazin-2-yl)piperazin-2-one (CAS: 61655-86-5) is a halogenated, nitrogen-rich heterocyclic compound frequently utilized in drug discovery and development[1].

Because this compound contains both a chlorinated aromatic system and multiple secondary/tertiary amines, its disposal cannot be treated as standard organic waste. Improper disposal risks environmental persistence, the release of toxic hydrohalic acids, and severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[2].

This guide provides a self-validating, step-by-step operational protocol for the segregation, handling, and ultimate thermal destruction of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design a compliant disposal strategy, we must first analyze the quantitative and structural data of the compound. The presence of the carbon-chlorine (C-Cl) bond is the primary driver for its strict waste categorization.

Table 1: Physicochemical and Waste Profiling Data

PropertyValueOperational & Disposal Implication
Chemical Name This compoundHeterocyclic nitrogen content requires stringent NOx emission controls during thermal destruction.
CAS Number 61655-86-5Essential unique identifier for EPA/RCRA waste manifesting and TSDF logging[1].
Molecular Formula C8H9ClN4OThe presence of chlorine dictates mandatory routing into the Halogenated Organic Waste stream.
Molecular Weight 212.64 g/mol High mass fraction of nitrogen and chlorine relative to carbon.
Waste Classification Halogenated Organic WasteCannot be utilized for cement kiln fuel blending; requires specialized high-temperature incineration[3].

Operational Safety Protocols (Pre-Disposal)

Before generating waste, personnel must understand the causality behind the required engineering controls.

  • Engineering Controls: Always handle the neat powder or concentrated solutions within a certified chemical fume hood. The piperazinone ring can act as a mild irritant, while the chlorinated pyrazine moiety poses risks of dermal and respiratory sensitization.

  • Spill Response Causality: In the event of a spill, do not use combustible materials (like standard paper towels) if the compound is dissolved in an oxidizing solvent. Sweep solid spills using non-sparking tools to avoid aerosolizing the active pharmaceutical ingredient (API) dust, and place the residue into a compatible, sealable hazardous waste container.

Step-by-Step Disposal Logistics & Workflow

The following methodology outlines the lifecycle of this compound waste, from the laboratory bench to final environmental release.

Step 1: Primary Waste Segregation
  • Action: Deposit all solutions, rinses, and solid residues containing this compound strictly into containers designated for Halogenated Organic Waste .

  • Causality: Non-halogenated lab waste is predominantly repurposed for fuel blending in cement kilns, which require high-BTU, halogen-free liquids[3]. Cement kilns cannot accept chlorinated compounds because combustion generates corrosive hydrogen chloride (HCl) gas, which destroys kiln infrastructure and violates strict EPA emission limits[3].

Step 2: Satellite Accumulation and Labeling
  • Action: Store the waste in a designated Satellite Accumulation Area (SAA) using secondary containment. Label the container explicitly with "Hazardous Waste: Contains Halogenated Organics (CAS 61655-86-5)".

  • Causality: RCRA regulations mandate that generators accurately identify the regulatory status of their waste[2]. Mixing incompatible waste streams (e.g., combining this nitrogenous base with strong acids) can lead to exothermic reactions and container failure.

Step 3: Transport to a TSDF
  • Action: Coordinate with an EPA-approved hazardous waste Treatment, Storage, and Disposal Facility (TSDF) for pickup within the allowable accumulation time (typically 90 days for Large Quantity Generators)[3].

Step 4: Thermal Destruction (Rotary Kiln Incineration)
  • Action: The TSDF will route this specific waste to a rotary kiln incinerator operating at temperatures between 1200°C and 1400°C[2].

  • Causality: The stable C-Cl bond and the robust pyrazine ring require extreme thermal energy and a residence time of at least 2 seconds to achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE)[4]. Lower temperatures risk the incomplete combustion and subsequent synthesis of highly toxic polychlorinated biphenyls (PCBs) or dioxins.

Step 5: Effluent Scrubbing
  • Action: The incineration facility must process the resulting exhaust gases through a high-efficiency caustic scrubber system[5].

  • Causality: The combustion of C8H9ClN4O inherently generates hydrogen chloride (HCl) and nitrogen oxides (NOx)[6]. Alkaline scrubbing neutralizes these acidic off-gases into inert salts and water, preventing acid rain and ensuring compliance with the Clean Air Act before atmospheric release[4].

Visual Workflow: Halogenated Waste Lifecycle

The following diagram illustrates the logical flow and regulatory checkpoints required to safely dispose of this compound.

DisposalWorkflow Gen Waste Generation: This compound Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Identify Halogen Content Acc Satellite Accumulation Area (SAA) Secondary Containment Seg->Acc Label & Log Trans EPA-Approved TSDF Transport (RCRA Manifesting) Acc->Trans < 90 Days Storage Incin Rotary Kiln Incineration (>1200°C, >2s residence time) Trans->Incin Transfer to Facility Scrub Caustic Scrubbing (Neutralization of HCl & NOx) Incin->Scrub Acidic Off-gas End Safe Environmental Release (CO2, H2O, Inert Salts) Scrub->End Clean Effluent

Workflow for the segregation, transport, and thermal destruction of halogenated organic waste.

References

  • Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise Source: acs.org URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • Nonsolvent Halogenated Organics Source: tandfonline.com URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL:[Link]

  • Treatment and Destruction of Hazardous Chemical Wastes Source: osti.gov URL:[Link]

Sources

Personal Protective Equipment & Handling Guide: 4-(6-Chloropyrazin-2-yl)piperazin-2-one

[1][2][3][4]

Part 1: Emergency Overview & Core Directive

🚨 Immediate Action Card

If exposed to 4-(6-Chloropyrazin-2-yl)piperazin-2-one:

  • Inhalation: Move immediately to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[1][2][3][4]

  • Skin Contact: Drench with water for 15 minutes.[5][6][7][8] Remove contaminated clothing under a safety shower.

  • Eye Contact: Rinse with tepid water for 15 minutes, lifting eyelids. Do not rub eyes.[8][9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

The "Precautionary Principle"

As a specific pharmaceutical intermediate, This compound may not have a fully characterized toxicological profile in public databases.[1][2][3][4] Therefore, you must handle this compound as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise.

Core Hazard Logic:

  • Chloropyrazine Moiety: Associated with skin/eye irritation and potential respiratory sensitization.[10][11]

  • Piperazinone Scaffold: A common pharmacophore in kinase inhibitors, implying potential biological activity at low doses and possible reproductive toxicity.

Part 2: Hazard Identification & Risk Assessment[1][3][10][11]

Based on Structure-Activity Relationships (SAR) of analogous chloropyrazine and piperazine derivatives, the following GHS classifications should be assumed for risk assessment:

Hazard ClassGHS CodeHazard Statement (Inferred)
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4][10]
Skin Corrosion/Irritation H315 Causes skin irritation.[5][6][7][12]
Serious Eye Damage H319 Causes serious eye irritation.[4][5][6][7][8][10][11]
Sensitization (Resp/Skin) H317/H334 May cause allergic skin reaction; may cause allergy/asthma symptoms.[4][8][10]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3][4][5]
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child (Piperazine linkage).[4][8][10][11]

Part 3: Personal Protective Equipment (PPE) Matrix

Objective: Achieve Zero Skin Contact and Zero Inhalation .

Protection ZoneEquipment RequirementTechnical Specification
Respiratory PAPR or N95/P100 Solids: N95 minimum; P100 if powder is fine/dusty.Liquids/Solutions: Half-mask respirator with organic vapor/acid gas cartridges if outside a hood.[1][2][3][4]
Hand (Primary) Nitrile Gloves Thickness: Minimum 5 mil (0.12 mm).Standard: EN 374 / ASTM D6319.[4]
Hand (Secondary) Long-cuff Nitrile Wear over primary gloves.[1][2][3][4] Technique: "Double-gloving" with color indicator is recommended to detect tears.[3][4]
Eye/Face Chemical Goggles Tightly fitting ANSI Z87.1 goggles. Face shield required if pouring >100 mL of solution.
Body Lab Coat + Apron Tyvek® or chemically resistant lab coat (buttoned to neck).[4] Disposable apron for weighing/transfer steps.
Footwear Closed-toe Shoes Impervious material (leather/synthetic).[1][2][3][4] Shoe covers recommended in designated weighing areas.

Part 4: Operational Protocols

Engineering Controls
  • Primary Containment: All open handling of the solid must occur inside a Chemical Fume Hood or Powder Containment Hood certified to maintain face velocity >100 fpm (0.5 m/s).[4]

  • HEPA Filtration: If using a balance enclosure, ensure it is equipped with HEPA filtration to capture potent dusts.

Weighing & Transfer Protocol
  • Preparation: Place a disposable "weighing diaper" or absorbent pad in the hood.

  • Anti-Static: Use an anti-static gun on the weighing boat and spatula to prevent "flying powder" (common with piperazine derivatives).

  • Transfer: Weigh the solid into a tared vial. Cap the vial inside the hood before removing it.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened with methanol or ethanol before removing from the hood.

Reaction Setup
  • Solvent Addition: Add solvent to the solid slowly to minimize aerosol generation.

  • Temperature Control: Chloropyrazines can be thermally sensitive. Ensure cooling is active before adding reactive reagents (e.g., strong bases).

  • Venting: Ensure reaction vessels are vented to a scrubber or the back of the hood, never directly to the lab atmosphere.

Part 5: Visualizations

PPE Donning & Doffing Logic

Correct removal of PPE is critical to prevent secondary exposure.

PPE_WorkflowStartStart: Entry to LabStep11. Don Shoe Covers& Hair NetStart->Step1Step22. Wash Hands &Don Inner GlovesStep1->Step2Step33. Don Lab Coat(Button to Neck)Step2->Step3Step44. Don Goggles& Face Shield (if needed)Step3->Step4Step55. Don Outer Gloves(Over Cuff)Step4->Step5WorkPERFORM WORK(Fume Hood Only)Step5->WorkDoff16. Remove Outer Gloves(Inside-Out Technique)Work->Doff1Work CompleteDoff27. Remove Goggles(Handle by Strap)Doff1->Doff2Doff38. Remove Lab Coat(Roll Inside-Out)Doff2->Doff3Doff49. Remove Inner GlovesDoff3->Doff4End10. Wash Hands (20s)& ExitDoff4->End

Figure 1: Sequential workflow for donning (putting on) and doffing (taking off) PPE to minimize contamination risk.

Spill Response Decision Tree

Immediate decision logic for accidental release.

Spill_ResponseStartSpill DetectedAssessAssess Volume & FormStart->AssessMinorSolidMinor Solid (<5g)Assess->MinorSolidMajorSolidMajor Solid (>5g)Assess->MajorSolidLiquidLiquid/SolutionAssess->LiquidAction11. Cover with wet paper towel(Prevent Dust)MinorSolid->Action1Action21. Evacuate Area2. Call HSE/HazMatMajorSolid->Action2Action31. Cover with Absorbent Pads2. Neutralize if acidic/basicLiquid->Action3CleanupScoop into HazWaste Bag(Do not sweep dry dust)Action1->CleanupAction3->CleanupDeconWipe area with soap/waterthen EthanolCleanup->Decon

Figure 2: Decision logic for responding to spills, prioritizing dust suppression for solids.

Part 6: Waste Disposal & Decontamination[1]

Decontamination Solution: For chloropyrazine derivatives, a two-step cleaning process is recommended to ensure removal of organic residues:

  • Surfactant Wash: 5% aqueous detergent (e.g., Alconox or SDS) to solubilize the organic powder.

  • Solvent Rinse: 70% Ethanol or Isopropanol to remove hydrophobic residues.

Disposal Streams:

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container (yellow bag/bin). Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" due to the chlorine atom on the pyrazine ring.

  • Sharps/Glass: If a vial breaks, dispose of it in a sharps container labeled for hazardous chemical contamination.

References

  • PubChem. Compound Summary: Chloropyrazine Derivatives. National Library of Medicine. Available at: [Link][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][2][3][4]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine and Pyrazine derivatives. Available at: [Link][2][3][4]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.